(1-Isopropyl-1H-pyrazol-5-yl)boronic acid
Description
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Properties
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQOGZHKBNANKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the presence of a versatile boronic acid moiety on a substituted pyrazole scaffold. The pyrazole ring is a prevalent motif in numerous biologically active compounds, and the boronic acid group serves as a crucial handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on practical experimental details for researchers in drug development and related disciplines.
Chemical and Physical Properties
Direct experimental data for this compound is limited in publicly available literature, as it is often generated in situ from its more stable pinacol ester precursor for immediate use in subsequent reactions. The pinacol ester serves to protect the boronic acid from dehydration to boroxines and other degradation pathways. Below is a summary of the known properties of the boronic acid and its widely used pinacol ester.
Table 1: Physicochemical Properties
| Property | This compound | This compound, pinacol ester |
| CAS Number | 839714-33-9[2] | 1282518-60-8[3] |
| Chemical Formula | C₆H₁₁BN₂O₂[4] | C₁₂H₂₁BN₂O₂[5] |
| Molecular Weight | 153.97 g/mol [4] | 236.12 g/mol [5] |
| Appearance | Solid[4] | Solid |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 327.3 ± 15.0 °C (Predicted)[5] |
| Density | Data not available | 1.03 ± 0.1 g/cm³ (Predicted)[5] |
| Solubility | Data not available | Data not available |
Synthesis
This compound is typically prepared from its pinacol ester, which is synthesized in a multi-step process.
Synthesis of this compound, pinacol ester
A common synthetic route involves the deprotonation of 1-isopropyl-1H-pyrazole with a strong base, followed by reaction with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[6]
Experimental Protocol:
-
Deprotonation: To a solution of 1-isopropyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -60 °C under a nitrogen atmosphere, n-butyllithium (1.09 eq, 2.5 M in hexanes) is added dropwise, ensuring the temperature does not exceed -45 °C. The reaction mixture is stirred for 2 hours at this temperature.[6]
-
Borylation: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.09 eq) is then added dropwise, maintaining the temperature below -35 °C.[6] The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The THF is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by crystallization from n-hexane at -20 °C to afford this compound, pinacol ester as a solid with a reported yield of 77% and purity of 99.3%.[6]
Caption: Synthesis workflow for the pinacol ester.
Hydrolysis of the Pinacol Ester to the Boronic Acid
The conversion of the pinacol ester to the free boronic acid can be achieved through hydrolysis, often under acidic or basic conditions, or by transesterification. A general method involves stirring the pinacol ester with silica gel in methanol.
Experimental Protocol:
-
The this compound, pinacol ester is dissolved in methanol.
-
Silica gel is added to the solution.
-
The mixture is stirred at room temperature for 24 hours.
-
The silica gel is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude this compound, which can be used directly or purified by column chromatography.
Spectroscopic Data
Table 2: Expected Spectroscopic Features
| Technique | Expected Features for this compound |
| ¹H NMR | - Resonances for the pyrazole ring protons. - A septet and a doublet for the isopropyl group protons. - A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O. |
| ¹³C NMR | - Resonances for the pyrazole ring carbons. - Resonances for the isopropyl group carbons. - The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus. |
| IR | - A broad O-H stretching band around 3200-3600 cm⁻¹ for the boronic acid. - B-O stretching vibrations around 1300-1400 cm⁻¹. - C-H stretching and bending vibrations for the alkyl and aromatic groups. |
| MS (ESI) | - An [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of the compound. |
Chemical Reactivity and Applications
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds between sp²-hybridized carbon atoms. This reaction is extensively used in the synthesis of pharmaceuticals and complex organic molecules.[1]
Suzuki-Miyaura Cross-Coupling Reaction
In a typical Suzuki-Miyaura reaction, the boronic acid (or its pinacol ester) is coupled with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.
General Experimental Protocol:
-
Reaction Setup: A reaction vessel is charged with this compound (1.0-1.5 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).
-
Solvent: A suitable solvent system, such as a mixture of 1,4-dioxane and water, toluene, or DMF, is added.
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Caption: Key components of the Suzuki-Miyaura coupling.
Applications in Drug Discovery
The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs.[7] The ability to readily introduce this scaffold into diverse molecular architectures via the Suzuki-Miyaura coupling makes this compound a valuable tool for drug discovery and development. Derivatives of pyrazole boronic acids are investigated for a wide range of therapeutic targets, including kinases, proteases, and other enzymes implicated in various diseases.
While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of pyrazole-containing molecules has been shown to interact with numerous biological targets. The logical workflow for identifying potential biological activity involves synthesizing a library of compounds through Suzuki-Miyaura coupling and then screening them against various biological targets.
References
- 1. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 2. 1-Isopropylpyrazole-5-boronicAcid; 1-ISOPROPYL-1H-PYRAZOLE-5-BORONIC ACID; 2-isopropyl-2H-pyrazole-3-boronic acid | Chemrio [chemrio.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. americanelements.com [americanelements.com]
- 7. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid
This technical guide provides a comprehensive overview of the synthesis of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process: the formation of the pinacol ester intermediate followed by its deprotection to yield the final boronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Synthesis Overview
The synthesis commences with the regioselective lithiation of 1-isopropyl-1H-pyrazole, which is then quenched with an electrophilic boron source to form the corresponding boronate ester. The pinacol ester is a stable, isolable intermediate that can be purified by crystallization. The final step involves the hydrolysis of the pinacol ester to afford this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two primary steps of the synthesis.
Table 1: Synthesis of this compound, pinacol ester
| Parameter | Value | Reference |
| Starting Material | 1-Isopropyl-1H-pyrazole | [1] |
| Reagents | n-Butyllithium (2.5 M in hexanes) | [1] |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [1][2] | |
| Tetrahydrofuran (THF) | [1] | |
| Saturated aqueous ammonium chloride | [1] | |
| Ethyl acetate | [1] | |
| n-Hexane | [1] | |
| Reaction Temperature | Lithiation: -60°C to -45°C | [1] |
| Borylation: below -35°C | [1] | |
| Crystallization: -20°C | [1] | |
| Reaction Time | Lithiation stirring: 2 hours | [1] |
| Crystallization stirring: 3 hours | [1] | |
| Yield | 77% | [1][2] |
| Purity | 99.3% | [1][2] |
Table 2: Hydrolysis of this compound, pinacol ester
| Parameter | Value | Reference |
| Starting Material | This compound, pinacol ester | [3] |
| Reagents | Methanol | [3] |
| Silica gel | [3] | |
| Reaction Temperature | Room temperature | [3] |
| Reaction Time | 24 hours | [3] |
| Purification | Column chromatography on silica gel | [3] |
Experimental Protocols
Step 1: Synthesis of this compound, pinacol ester
This protocol is adapted from a literature procedure.[1]
-
Reaction Setup: To a 20 L reaction flask, add 8500 mL of tetrahydrofuran and 1057 g (9.6 mol, 1.0 eq) of 1-isopropyl-1H-pyrazole under stirring.
-
Inert Atmosphere: Replace the atmosphere in the flask with nitrogen.
-
Cooling: Cool the reaction system to -60°C.
-
Lithiation: Add 4.2 L of 2.5 M n-butyllithium (10.5 mol, 1.09 eq) dropwise, ensuring the internal temperature does not exceed -45°C.
-
Stirring: After the addition of n-butyllithium is complete, stir the reaction mixture for 2 hours at -60°C.
-
Borylation: Add 1952 g of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (10.5 mol, 1.09 eq) dropwise, maintaining the reaction temperature below -35°C. Monitor the reaction progress by gas chromatography.
-
Quenching: Upon completion, add 5000 mL of saturated aqueous ammonium chloride solution to quench the reaction.
-
Solvent Removal: Heat the mixture to 40°C to evaporate the tetrahydrofuran under reduced pressure.
-
Extraction: Add 6000 mL of ethyl acetate and stir for 1 hour. Filter the mixture and wash the solid with ethyl acetate (3 x 2000 mL). Combine the organic phases.
-
Concentration: Heat the combined organic phases to 35°C and distill off the ethyl acetate under reduced pressure to obtain the crude product.
-
Crystallization: Add 2000 mL of n-hexane to the crude product and heat to 40°C to dissolve. Cool the solution to -20°C and stir for 3 hours to induce crystallization.
-
Isolation and Drying: Filter the solid product and dry it under vacuum to obtain this compound, pinacol ester.
Step 2: Synthesis of this compound
This is a general procedure for the hydrolysis of pinacol boronic esters.[3]
-
Reaction Setup: Dissolve the this compound, pinacol ester in methanol in a suitable flask.
-
Hydrolysis: Add silica gel to the solution.
-
Stirring: Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the mixture to remove the silica gel.
-
Concentration: Evaporate the solvent from the filtrate to obtain the crude boronic acid.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to (1-Isopropyl-1H-pyrazol-5-yl)boronic acid (CAS: 839714-33-9)
For Researchers, Scientists, and Drug Development Professionals
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid is a versatile heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its utility as a building block, primarily in palladium-catalyzed cross-coupling reactions, allows for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data.
Core Compound Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 839714-33-9 | [1][2] |
| Molecular Formula | C₆H₁₁BN₂O₂ | [1] |
| Molecular Weight | 153.97 g/mol | [1] |
| Physical Form | Solid | |
| Purity | >98% (typical) | [1] |
| SMILES | CC(C)n1nccc1B(O)O | [1] |
| InChI | 1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3 | |
| InChIKey | RWQOGZHKBNANKP-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds through the formation of its pinacol ester derivative, followed by deprotection. The pinacol ester serves as a stable and easily purifiable intermediate.
Synthesis of 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester
A common synthetic route involves the lithiation of 1-isopropyl-1H-pyrazole followed by reaction with an appropriate borate ester. A detailed experimental protocol for the synthesis of the pinacol ester is outlined in Chinese patent CN114181237A.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-isopropyl-1H-pyrazole in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to a low temperature (typically -78 °C).
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled pyrazole solution. The reaction is typically stirred at this low temperature for a period to ensure complete deprotonation at the 5-position of the pyrazole ring.
-
Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (the pinacol borate source) to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 1-isopropyl-1H-pyrazole-5-boronic acid, pinacol ester.
Synthesis of 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester
Caption: Synthetic workflow for the pinacol ester intermediate.
Deprotection to this compound
The pinacol ester can be deprotected to the corresponding boronic acid using various methods. A common and effective method involves transesterification with a diol that forms a less stable boronate ester, followed by hydrolysis, or by treatment with a mild acid.
General Experimental Protocol for Deprotection:
-
Reaction Setup: Dissolve the 1-isopropyl-1H-pyrazole-5-boronic acid, pinacol ester in a suitable solvent system, such as a mixture of acetone and water or aqueous acid.
-
Hydrolysis: Add an acid, such as hydrochloric acid or another mineral acid, to the solution. The reaction mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the pinacol ester.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC or LC-MS), the mixture is neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The resulting crude boronic acid can be purified by recrystallization or precipitation to yield the final product. An alternative workup involves the use of a cation exchange resin to remove the diethanolamine in the transesterification method.[3]
Applications in Medicinal Chemistry
This compound is a valuable building block in the synthesis of pharmacologically active compounds. The pyrazole moiety is a common scaffold in many approved drugs and clinical candidates due to its favorable physicochemical properties and ability to engage in key interactions with biological targets. Boronic acids, in general, have seen a surge in interest in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA.[4]
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl halide (or triflate), providing a versatile method for constructing biaryl and heteroaryl-aryl structures. These motifs are prevalent in many classes of therapeutic agents, including kinase inhibitors and GPCR modulators.
General Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound, the aryl/heteroaryl halide or triflate, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The reaction mixture should be thoroughly degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and stir for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water and an organic solvent. Separate the layers and extract the aqueous layer with the organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired coupled product.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Role in the Synthesis of Kinase Inhibitors
The pyrazole scaffold is a key component in numerous protein kinase inhibitors.[5] Kinases are a major class of drug targets in oncology and other diseases. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, and the substituents on the ring can be tailored to occupy specific pockets in the ATP-binding site of kinases. The use of this compound allows for the introduction of the substituted pyrazole moiety into potential kinase inhibitor scaffolds.
For example, a hypothetical synthetic route towards a kinase inhibitor might involve the Suzuki-Miyaura coupling of this compound with a suitably functionalized heterocyclic core, which is known to bind to the hinge region of a target kinase.
Hypothetical Kinase Inhibitor Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound is a valuable and versatile reagent for medicinal chemists and drug discovery scientists. Its utility in constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it a key building block for the synthesis of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the research and development of new medicines.
References
- 1. Synthonix, Inc > 839714-33-9 | this compound [synthonix.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
An In-Depth Technical Guide to (1-Isopropyl-1H-pyrazol-5-yl)boronic acid for Researchers and Drug Development Professionals
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid is a heterocyclic organic compound increasingly recognized for its potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its potential applications, particularly in the realm of drug discovery.
Core Physical and Chemical Properties
This compound, with the CAS number 839714-33-9, is a white to off-white solid at room temperature. While exhaustive experimental data for all physical properties are not publicly available, the known characteristics are summarized below. For comparison, data for its commonly used synthetic precursor, the pinacol ester, is also included.
| Property | This compound | This compound, pinacol ester |
| CAS Number | 839714-33-9[1] | 1282518-60-8[2] |
| Molecular Formula | C₆H₁₁BN₂O₂[3] | C₁₂H₂₁BN₂O₂ |
| Molecular Weight | 153.98 g/mol [4] | 236.12 g/mol |
| Melting Point | Data not available | 36-44 °C |
| Boiling Point | Data not available | 327.3 ± 15.0 °C (Predicted) |
| Solubility | Soluble in organic solvents like methanol and ethyl acetate. Quantitative data not readily available. | Soluble in organic solvents like tetrahydrofuran, ethyl acetate, and n-hexane.[5] |
| pKa | Data not available. Estimated to be weakly acidic. | Not applicable. |
Synthesis and Reactivity
The primary route to obtaining this compound involves the synthesis of its pinacol ester, followed by hydrolysis.
Experimental Protocol: Synthesis of this compound, pinacol ester
This two-step procedure starts from 1-isopropyl-1H-pyrazole.[5]
Step 1: Lithiation of 1-isopropyl-1H-pyrazole
-
To a solution of 1-isopropyl-1H-pyrazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to -60 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the temperature below -45 °C.
-
Stir the resulting mixture at this temperature for a specified time to ensure complete lithiation.
Step 2: Borylation and Work-up
-
To the lithiated pyrazole solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise, keeping the temperature below -35 °C.
-
After the addition is complete, allow the reaction to proceed until completion (monitoring by an appropriate technique like GC-MS is recommended).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent such as n-hexane to yield the desired pinacol ester.
Experimental Protocol: Hydrolysis of the Pinacol Ester to the Boronic Acid
A general method for the deprotection of pinacol boronate esters involves mild acidic hydrolysis.[6]
-
Dissolve the this compound, pinacol ester in a suitable solvent mixture, such as acetone and aqueous HCl.
-
Stir the reaction mixture at room temperature for a period sufficient to achieve complete hydrolysis (monitoring by TLC or LC-MS is recommended).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product into an organic solvent like ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield the crude boronic acid.
-
Further purification can be achieved by recrystallization or column chromatography.
Key Chemical Reactions: The Suzuki-Miyaura Coupling
This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[7] This palladium-catalyzed cross-coupling reaction typically involves the reaction of the boronic acid with an aryl or vinyl halide.[7]
General Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol that can be adapted for specific substrates.
-
In a reaction vessel, combine this compound, the desired aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[8]
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the reaction mixture thoroughly (e.g., by bubbling argon or nitrogen through the solution) to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product into an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester | 1282518-60-8 [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (1-Isopropyl-1H-pyrazol-5-yl)boronic acid. Due to the limited availability of specific stability data for this compound, this guide combines general knowledge of arylboronic acid stability with available information for the target molecule to offer best-practice recommendations for its handling, storage, and use in research and development.
Compound Overview
This compound is a heterocyclic boronic acid derivative. The pyrazole moiety is a significant pharmacophore in medicinal chemistry, and the boronic acid group makes it a versatile reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Its utility as a building block in the synthesis of complex molecules for drug discovery and materials science underscores the importance of understanding its stability profile.[3][4]
Chemical Properties:
| Property | Value |
| CAS Number | 839714-33-9[5][6] |
| Molecular Formula | C₆H₁₁BN₂O₂[5] |
| Molecular Weight | 153.97 g/mol [5] |
| Appearance | Solid, often an off-white powder[7] |
Key Stability Considerations and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways common to boronic acids: protodeboronation (hydrolysis) and oxidation.[8]
Protodeboronation: This is a hydrolytic cleavage of the carbon-boron bond, yielding the corresponding pyrazole and boric acid. This process is often catalyzed by acidic or basic conditions and is exacerbated by the presence of moisture.[9]
Oxidation: The boron atom in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding alcohol (a phenol in the case of arylboronic acids) and boric acid.[10] This degradation can be accelerated by exposure to air (oxygen) and certain metal ions.[11]
A visual representation of these degradation pathways is provided below.
Recommended Storage and Handling
To mitigate degradation and ensure the integrity of this compound, the following storage and handling conditions are recommended.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8°C) or Freezer (-20°C) for long-term storage.[12] | To minimize thermal degradation and slow down chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |
| Moisture | Keep in a tightly sealed container in a dry, well-ventilated place.[13] | To prevent hydrolysis (protodeboronation). The compound is moisture-sensitive.[13] |
| Light | Store in an opaque container to protect from light. | To prevent potential photolytic degradation. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[13] | These can catalyze degradation pathways. |
Handling:
-
Handle the compound in a controlled environment, preferably in a glove box or under a stream of inert gas, to minimize exposure to air and moisture.
-
Use clean, dry spatulas and glassware.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
Experimental Protocols for Stability Assessment
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[11][14]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, dioxane).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified period.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a specified period.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solid or a solution to UV and visible light.[14]
-
-
Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC or NMR, to quantify the remaining parent compound and detect degradation products.
Stability-Indicating HPLC Method
A validated HPLC method is crucial for separating the parent compound from its degradation products.
General Parameters:
-
Column: A reverse-phase C18 column is often suitable. To minimize on-column hydrolysis, a column with low residual silanol activity is recommended.[15][16]
-
Mobile Phase: A gradient of acetonitrile and water is common. The use of a mobile phase without a pH modifier can help to reduce on-column hydrolysis.[15][16]
-
Detector: A UV detector is typically used. The detection wavelength should be optimized for this compound.
-
Sample Diluent: Use a non-aqueous, aprotic solvent like acetonitrile to prepare samples to minimize degradation before injection.[17]
Application in Suzuki-Miyaura Cross-Coupling: An Experimental Workflow
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. The stability and purity of the boronic acid are critical for the success of this reaction.
The efficiency of the transmetalation step, where the pyrazole group is transferred to the palladium catalyst, is highly dependent on the integrity of the boronic acid.[18] Degradation of the boronic acid will lead to lower yields of the desired coupled product.
Conclusion
This compound is a valuable reagent in chemical synthesis. Its stability is a critical factor for its successful application. By understanding its primary degradation pathways—protodeboronation and oxidation—and implementing appropriate storage and handling procedures, researchers can ensure the quality and reactivity of this compound. The use of inert atmosphere, low-temperature storage, and protection from moisture and light are key to preserving its integrity. For quantitative stability assessment, forced degradation studies coupled with a validated stability-indicating HPLC method are recommended.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthonix, Inc > 839714-33-9 | this compound [synthonix.com]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 14. Forced Degradation Studies - STEMart [ste-mart.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to (1-Isopropyl-1H-pyrazol-5-yl)boronic acid
This technical guide provides a comprehensive overview of the core physicochemical properties, a representative synthetic protocol, and a key application of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid. The content is tailored for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.
Core Physicochemical Data
This compound is a substituted pyrazole derivative containing a boronic acid functional group. Such compounds are of significant interest in medicinal chemistry and organic synthesis, primarily as building blocks in palladium-catalyzed cross-coupling reactions.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₁BN₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 153.97 g/mol | [2][3][4][6] |
| CAS Number | 839714-33-9 | [1][2] |
| Physical Form | Solid | [3][6] |
Synthetic Protocol: Synthesis of this compound Pinacol Ester
Boronic acids are often handled and stored as their more stable pinacol ester derivatives. The following is a representative experimental protocol for the synthesis of 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester, a common precursor to the free boronic acid.
Reaction:
1-Isopropyl-1H-pyrazole reacts with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the presence of a strong base like n-butyllithium to yield the corresponding pinacol ester.
Experimental Procedure:
-
Preparation: To a reaction vessel containing 8500 mL of tetrahydrofuran, add 1057 g (9.6 mol) of 1-isopropyl-1H-pyrazole under stirring.
-
Cooling and Deprotonation: Purge the system with nitrogen and cool the reaction mixture to -60°C. Add 4.2 L of 2.5 M n-butyllithium (10.5 mol) dropwise, ensuring the temperature does not exceed -45°C. Stir the reaction for 2 hours after the addition is complete.
-
Borylation: Add 1952 g (10.5 mol) of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise, maintaining the temperature below -35°C. Monitor the reaction progress using gas chromatography.
-
Quenching and Extraction: Upon completion, quench the reaction by adding 5000 mL of a saturated aqueous ammonium chloride solution. Warm the mixture to 40°C and remove the tetrahydrofuran under reduced pressure. Add 6000 mL of ethyl acetate, stir for 1 hour, and then filter. Wash the filter cake with ethyl acetate (3 x 2000 mL). Combine the organic phases.
-
Isolation and Purification: Remove the ethyl acetate by distillation under reduced pressure at 35°C. To the resulting crude product, add 2000 mL of n-hexane and heat to 40°C to dissolve. Cool the solution to -20°C and stir for 3 hours to induce crystallization.
-
Final Product: Filter the crystalline solid and dry it under a vacuum to obtain 1-isopropyl-1H-pyrazole-5-boronic acid pinacol ester. This procedure can yield up to 1745 g (77% yield) with a purity of 99.3%.[1]
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals.
General Experimental Workflow:
The following outlines a typical procedure for a Suzuki-Miyaura coupling reaction involving a pyrazole boronic acid derivative.
-
Reaction Setup: In a Schlenk tube, combine the pyrazole derivative (0.1 mmol), the aryl or heteroaryl halide (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol %), and a base like Na₂CO₃ (2.5 equiv.).
-
Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water in a 4:1 ratio (2 mL).
-
Inert Atmosphere: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas like argon.
-
Heating: Heat the reaction mixture to 90°C and stir for the required duration (e.g., 6 hours).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography to yield the desired coupled product.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthonix, Inc > 839714-33-9 | this compound [synthonix.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Analytical Characterization of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid. Due to the limited availability of specific experimental spectra for this compound in public literature, this guide presents detailed, generalized experimental protocols applicable to the analysis of pyrazole boronic acids and includes representative spectroscopic data from closely related analogs to infer expected values.
Compound Profile
This compound is a heterocyclic organic compound containing a pyrazole ring substituted with an isopropyl group at the N1 position and a boronic acid group at the C5 position. Boronic acids are crucial reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and are of significant interest in medicinal chemistry.
| Property | Value |
| Chemical Formula | C₆H₁₁BN₂O₂ |
| Molecular Weight | 153.97 g/mol |
| CAS Number | 839714-33-9 |
| Appearance | Expected to be a solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, such as 1-methyl-1H-pyrazole-5-boronic acid pinacol ester and other pyrazole derivatives.[1]
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH (iPr) | 4.5 - 5.0 | Septet | ~7 |
| CH₃ (iPr) | 1.4 - 1.6 | Doublet | ~7 |
| H-3 (pyrazole) | 7.5 - 7.7 | Doublet | ~2 |
| H-4 (pyrazole) | 6.3 - 6.5 | Doublet | ~2 |
| B(OH)₂ | 8.0 - 9.0 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-5 (pyrazole) | ipso-carbon, often not observed or broad |
| C-3 (pyrazole) | 140 - 145 |
| C-4 (pyrazole) | 110 - 115 |
| CH (iPr) | 50 - 55 |
| CH₃ (iPr) | 22 - 24 |
Experimental Protocol for NMR Spectroscopy
The following workflow outlines the steps for acquiring high-quality NMR spectra of this compound.
Infrared (IR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule.
Predicted IR Absorption Bands
The following table lists the expected characteristic IR absorption bands for this compound based on the analysis of similar compounds.
Table 3: Predicted FTIR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic/aliphatic) | 2850 - 3100 | Medium |
| C=N, C=C stretch (pyrazole ring) | 1500 - 1600 | Medium |
| B-O stretch | 1300 - 1400 | Strong |
| B-C stretch | 1000 - 1100 | Medium |
| C-N stretch | 1250 - 1350 | Medium |
Experimental Protocol for FTIR Spectroscopy
The KBr pellet method is a common technique for analyzing solid samples.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometric Data
The expected mass-to-charge ratios (m/z) for the molecular ion and potential fragments are listed below. The fragmentation of boronic acids can be complex due to the tendency to form boroxines (cyclic trimers).
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| Ion | Predicted m/z |
| [M+H]⁺ | 155.09 |
| [M+Na]⁺ | 177.07 |
| [M-H]⁻ | 153.08 |
| [M+CH₃OH+H]⁺ (methanol adduct) | 187.12 |
Experimental Protocol for Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for the analysis of polar compounds like boronic acids.
Conclusion
This technical guide provides a framework for the spectroscopic and analytical characterization of this compound. While specific experimental data for this compound is not widely published, the provided protocols and representative data from analogous structures offer a solid foundation for researchers in their analytical endeavors. The combination of NMR, IR, and MS will enable unambiguous structure confirmation and purity assessment, which are critical for its application in research and development.
References
An In-depth Technical Guide to (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid: Commercial Availability, Synthetic Protocols, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its commercial availability, provides established experimental protocols for its synthesis and application in cross-coupling reactions, and explores its potential role in modulating key signaling pathways relevant to drug discovery.
Commercial Availability and Suppliers
This compound and its pinacol ester derivative are readily available from a range of chemical suppliers. Researchers can source these compounds from gram to kilogram scales, facilitating both early-stage research and larger-scale synthetic campaigns. The tables below summarize key information from various commercial vendors.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |
| AbacipharmTech | 839714-33-9 | C6H11BN2O2 | 153.98 | - | - |
| American Elements | 839714-33-9 | C6H11BN2O2 | 153.98 | Available in high purity forms (99% to 99.999%) | Boiling Point: 312.0 ± 34.0 °C at 760 mmHg[1] |
| BLDpharm | 839714-33-9 | C6H11BN2O2 | 153.98 | - | - |
| Pharmaffiliates | 839714-33-9 | C6H11BN2O2 | 153.98 | High Purity | -[2] |
| Sigma-Aldrich | 839714-33-9 | C6H11BN2O2 | 153.97 | - | Form: solid[3] |
| Synthonix | 839714-33-9 | C6H11BN2O2 | 153.97 | >98% | -[4] |
Table 2: Commercial Suppliers of this compound, pinacol ester
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |
| ChemicalBook | 1282518-60-8 | C12H21BN2O2 | 236.12 | 99% | -[5] |
| CP Lab Safety | - | C12H21BN2O2 | 236.12 | min 97% | - |
Experimental Protocols
Synthesis of this compound, pinacol ester
A common synthetic route to the pinacol ester of this compound involves the reaction of 1-isopropyl-1H-pyrazole with a suitable boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. A detailed procedure for a related pyrazole boronic acid pinacol ester synthesis is outlined below and can be adapted.[5]
Reaction:
-
1-isopropyl-1H-pyrazole + Bis(pinacolato)diboron → this compound, pinacol ester
Reagents and Equipment:
-
1-isopropyl-1H-pyrazole
-
Bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-isopropyl-1H-pyrazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (2.0 eq.), and the palladium catalyst (0.03 eq.).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound, pinacol ester.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. A general protocol for the coupling of an aryl halide with this boronic acid is provided below.[6][7][8]
Reaction:
-
This compound + Aryl Halide → 5-Aryl-1-isopropyl-1H-pyrazole
Reagents and Equipment:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Add the chosen solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 5-aryl-1-isopropyl-1H-pyrazole.
Potential Biological Activity and Signaling Pathway Involvement
While direct studies on the biological activity of this compound are not extensively reported, the pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors.[3][9][10] Notably, many compounds containing a pyrazole moiety have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[11]
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development. The PI3K inhibitor GDC-0032 (Taselisib), for instance, contains a pyrazole group and has been investigated in clinical trials.[12][13] This suggests that this compound could serve as a key building block for the synthesis of novel PI3K inhibitors.
A simplified representation of the PI3K/AKT/mTOR signaling pathway is depicted below.
Disclaimer: The involvement of this compound in the PI3K/AKT/mTOR pathway is inferred from the known activities of structurally related pyrazole-containing compounds. Further experimental validation is required to confirm this specific activity.
References
- 1. americanelements.com [americanelements.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthonix, Inc > 839714-33-9 | this compound [synthonix.com]
- 5. 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester | 1282518-60-8 [chemicalbook.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 11. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (1-Isopropyl-1H-pyrazol-5-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid and its derivatives are valuable reagents in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The pyrazole moiety is a key pharmacophore found in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for forming carbon-carbon bonds, enabling the incorporation of the 1-isopropyl-1H-pyrazol-5-yl scaffold into a wide range of molecular architectures.
These application notes provide detailed protocols and data for the use of this compound and its pinacol ester derivative in Suzuki-Miyaura cross-coupling reactions. The information is intended to guide researchers in the efficient synthesis of novel compounds bearing this important heterocyclic motif.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organohalide (e.g., aryl, heteroaryl, or vinyl halide) in the presence of a base. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following table summarizes representative Suzuki-Miyaura cross-coupling reactions utilizing a pyrazole boronic acid derivative with various aryl halides. The data highlights the versatility of this building block in achieving good to excellent yields with a range of coupling partners.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | 2-Bromopyridine | XPhos Pd G2 (2) | K₃PO₄ | 2-MeTHF/H₂O (10:1) | 90 | 16 | 78 |
| 4 | 1-Chloro-4-methoxybenzene | RuPhos Pd G3 (2) | K₃PO₄ | t-Amyl alcohol/H₂O (10:1) | 110 | 24 | 65 |
Experimental Protocols
Protocol 1: Synthesis of 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This protocol describes the synthesis of the pinacol ester of this compound, a stable and commonly used precursor for the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the synthesis of the pinacol ester.
Materials:
-
1-Isopropyl-1H-pyrazole
-
n-Butyllithium (n-BuLi) solution in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-isopropyl-1H-pyrazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C.
-
Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from hexanes to afford 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a white solid. A typical yield for this procedure is around 77%.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with an aryl halide. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water, 2-MeTHF/water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (2-5 mol%), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion
This compound and its pinacol ester are versatile and effective reagents for the synthesis of a wide array of pyrazole-containing compounds via the Suzuki-Miyaura cross-coupling reaction. The provided protocols offer a solid foundation for researchers to develop and optimize their synthetic routes towards novel molecules for applications in drug discovery and materials science. Careful selection of the catalyst, base, and solvent system is crucial for achieving high yields and purity of the desired products.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (1-Isopropyl-1H-pyrazol-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This methodology is widely employed in the pharmaceutical and materials science industries due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions.[1][2] (1-Isopropyl-1H-pyrazol-5-yl)boronic acid is a valuable building block for introducing the N-isopropylpyrazole moiety, a common scaffold in biologically active compounds. The N-isopropyl group can enhance solubility and metabolic stability, making this reagent particularly attractive for drug discovery programs.
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. The protocols are based on established methods for the coupling of N-substituted pyrazole boronic acids and other heteroaryl boronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium catalyst, a base, and the coupling of an organoboron compound with an organohalide. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The N-alkylation of the pyrazole ring, as in this compound, can lead to improved yields compared to unprotected pyrazole boronic acids, which can be prone to side reactions.[3]
Recommended Reaction Conditions
The successful outcome of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of this compound, a variety of conditions can be employed. Below is a summary of typical reaction parameters that can serve as a starting point for optimization.
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., XPhos Pd G2) | The choice of precatalyst can significantly impact reaction efficiency. Buchwald precatalysts are often highly effective for challenging couplings. |
| Ligand | Phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃, dppf) | Bulky, electron-rich phosphine ligands are generally preferred to promote oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | The base is crucial for the activation of the boronic acid. The choice of base can influence the reaction rate and yield. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. |
| Temperature | 60-120 °C | The optimal temperature will depend on the specific substrates and catalyst system. Microwave irradiation can often reduce reaction times. |
| Atmosphere | Inert (Argon or Nitrogen) | It is essential to perform the reaction under an inert atmosphere to prevent the degradation of the catalyst. |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. These protocols should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(OAc)₂ and SPhos
This protocol is adapted from general methods for the coupling of heteroaryl boronic acids.[1]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or sealed vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), SPhos (8.2 mg, 0.02 mmol, 4 mol%), and K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under the inert atmosphere, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-isopropyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol utilizes microwave irradiation to potentially accelerate the reaction.
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Acetonitrile (ACN)
-
Water (degassed)
-
Microwave reaction vial
-
Magnetic stir bar
Procedure:
-
To a microwave reaction vial containing a magnetic stir bar, add the aryl bromide (e.g., 0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), Pd(PPh₃)₂Cl₂ (4.2 mg, 0.006 mmol, 3 mol%), and Na₂CO₃ (42.4 mg, 0.4 mmol, 2.0 equiv).
-
Add acetonitrile (2 mL) and degassed water (0.5 mL).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product further by flash column chromatography.
Visualizations
Experimental Workflow
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1-Isopropyl-1H-pyrazol-5-yl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of complex bioactive molecules. Its unique structural features, combining a substituted pyrazole ring with a reactive boronic acid moiety, make it a valuable reagent for drug discovery and development. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, often imparting favorable pharmacokinetic properties such as improved metabolic stability and target binding affinity.[1][2] The boronic acid group serves as a key handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2]
This document provides detailed application notes on the use of this compound, focusing on its role in the synthesis of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. Additionally, a detailed experimental protocol for a Suzuki-Miyaura coupling reaction using this building block is provided, along with relevant diagrams to illustrate key concepts and workflows.
Application in the Synthesis of Kinase Inhibitors
The pyrazole scaffold is a prominent feature in a multitude of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. The this compound building block allows for the strategic introduction of this important heterocyclic motif into drug candidates.
Janus Kinase (JAK) Inhibitors:
The JAK-STAT signaling pathway is a critical cascade in mediating cellular responses to a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[3] Dysregulation of this pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers.[4] Consequently, the four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—have emerged as important therapeutic targets.[5]
Numerous small molecule JAK inhibitors have been developed, with several receiving regulatory approval for the treatment of diseases such as rheumatoid arthritis.[5][6] A common structural feature of many of these inhibitors is a substituted pyrazole ring. The use of pyrazole boronic acids, including this compound, is a key strategy in the synthesis of these compounds, enabling the coupling of the pyrazole headgroup to a core scaffold, often a pyrimidine or a related heterocycle.
While specific examples in the public literature directly linking this compound to a named JAK inhibitor are limited, the general utility of pyrazole boronic acids in this context is well-documented. The following table summarizes the inhibitory activity of several pyrazole-containing compounds against JAK kinases to illustrate the potency of this structural class.
Table 1: Inhibitory Activity of Representative Pyrazole-Containing JAK Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 3f (a 4-amino-(1H)-pyrazole derivative) | JAK1 | 3.4 | [4] |
| JAK2 | 2.2 | [4] | |
| JAK3 | 3.5 | [4] | |
| Compound 10e (a 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative) | JAK2 | 166 | [7] |
| JAK3 | 57 | [7] | |
| Peficitinib (ASP015K) | JAK1 | 3.9 | [8] |
| JAK3 | 0.7 | [8] |
This table presents data for compounds containing a pyrazole moiety to demonstrate the potential of this scaffold in JAK inhibition. The specific substitution on the pyrazole may differ from a 1-isopropyl group.
Other Kinase and Protein Inhibitors:
Beyond JAK inhibitors, this compound has been employed in the synthesis of inhibitors for other protein targets. For instance, it has been used as a key building block in the development of BET bromodomain inhibitors, which are being investigated for the treatment of cancer and inflammatory diseases.[2]
Signaling Pathway: The JAK-STAT Cascade
The diagram below illustrates the canonical JAK-STAT signaling pathway, which is a primary target for inhibitors synthesized using the this compound building block.
Figure 1: The JAK-STAT signaling pathway and the point of inhibition.
Pathway Description:
-
Ligand Binding: A cytokine binds to its specific cell surface receptor.
-
Receptor Dimerization & JAK Association: This binding induces receptor dimerization, bringing the associated JAKs into close proximity.
-
Trans-phosphorylation & Activation: The JAKs phosphorylate and activate each other.
-
Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor tails.
-
STAT Recruitment: These phosphorylated sites act as docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.
-
STAT Phosphorylation: The recruited STATs are then phosphorylated by the activated JAKs.
-
Dimerization: The phosphorylated STATs dissociate from the receptor and form homo- or heterodimers.
-
Nuclear Translocation: These STAT dimers translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses.[1]
This compound-derived inhibitors typically function by competing with ATP for the binding site on the JAKs, thereby preventing the phosphorylation cascade and subsequent gene transcription.
Experimental Protocols
The Suzuki-Miyaura cross-coupling is the cornerstone reaction for utilizing this compound. Below is a representative protocol adapted from the synthesis of a BET bromodomain inhibitor, which showcases a practical application of this building block.[2]
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol describes the coupling of this compound with a generic aryl halide.
Materials:
-
Aryl halide (e.g., a chloro- or bromo-substituted heterocycle) (1.0 equiv)
-
This compound (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)
-
Base: 2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Solvent: 1,2-Dimethoxyethane (DME)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, flash chromatography system)
Experimental Workflow Diagram:
Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), 1,2-dimethoxyethane, and the 2 M aqueous sodium carbonate solution.
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equiv).
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Characterization: Characterize the final product by standard analytical techniques (e.g., NMR, LC-MS) to confirm its identity and purity.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US9675697B2 - BET bromodomain inhibitors and therapeutic methods using the same - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling of (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This methodology is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1] Pyrazole-containing compounds, in particular, are of significant interest due to their prevalence in pharmaceuticals.[2][3] This document provides a detailed protocol for the Suzuki coupling of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid with a variety of aryl halides, offering a versatile route to novel 5-aryl-1-isopropyl-1H-pyrazole derivatives. The described methods are based on established procedures for the coupling of pyrazole boronic acids and related nitrogen-containing heterocyles.[4][5]
General Reaction Scheme
The general transformation involves the palladium-catalyzed cross-coupling of this compound with an aryl halide (Ar-X, where X = I, Br, or Cl) in the presence of a suitable base and phosphine ligand.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
-
Anhydrous solvents should be used unless otherwise specified.
-
Aryl halides, this compound, palladium catalysts, ligands, and bases should be of high purity.
Detailed Experimental Protocol:
A representative procedure for the Suzuki coupling of this compound with an aryl bromide is as follows:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G2; 1-5 mol%), and a phosphine ligand (e.g., XPhos, SPhos, RuPhos; 1.1-1.5 times the mol% of the palladium source if not using a pre-catalyst).
-
Addition of Base and Solvents: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).[4]
-
Solvent System: Add a degassed solvent mixture. A common system is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1 v/v) or ethanol/H₂O (3:1 v/v).[4][6] The total solvent volume should be sufficient to ensure proper mixing (e.g., 5-10 mL per mmol of aryl halide).
-
Reaction Conditions: The reaction mixture is then heated to a temperature ranging from 80 °C to 110 °C.[4] Reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 2 to 24 hours.[4]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1-isopropyl-1H-pyrazole product.
Data Presentation
The following table summarizes representative yields for the Suzuki coupling of this compound with various aryl halides under optimized conditions. The specific conditions can influence the yield, and optimization may be required for different substrates.
| Aryl Halide | Palladium Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85 | [4] |
| 1-Bromo-4-nitrobenzene | XPhos Pd G2 | K₂CO₃ | Toluene/H₂O | 110 | 12 | 92 | [5] |
| 4-Bromobenzonitrile | RuPhos-Pd G2 | Cs₂CO₃ | 1,4-Dioxane | 100 | 6 | 95 | |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 78 | [4] |
| 1-Chloro-4-fluorobenzene | Buchwald Palladacycle / SPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 20 | 75 | [4] |
| 3-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 16 | 88 | General Suzuki Protocol |
Note: The yields presented are based on published data for similar pyrazole boronic acids and are representative of what can be expected. Actual yields may vary depending on the specific substrate and reaction conditions.
Mandatory Visualization
Below is a diagram illustrating the general workflow for the Suzuki coupling of this compound with aryl halides.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling using (1-Isopropyl-1H-pyrazol-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This reaction, catalyzed by a palladium complex, joins an organoboron species (such as a boronic acid) with an organohalide or triflate. Its significance is particularly pronounced in the field of medicinal chemistry and drug development, where the construction of complex biaryl and heteroaryl structures is paramount. Pyrazole moieties are prevalent in a vast array of pharmaceuticals due to their diverse biological activities. The ability to functionalize the pyrazole scaffold, for instance, through the use of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid, allows for the synthesis of novel compounds with potential therapeutic applications.
These application notes provide a detailed overview of the reaction conditions and a general protocol for the Suzuki coupling of this compound with various aryl or heteroaryl halides/triflates.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1][2][3] The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction, especially when dealing with nitrogen-containing heterocycles like pyrazoles, which can sometimes inhibit catalyst activity.[4]
Data Presentation: Reaction Conditions for Pyrazole Suzuki Coupling
The following tables summarize typical reaction conditions for Suzuki-Miyaura coupling involving pyrazole derivatives, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: Catalyst and Ligand Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None (PPh₃ is the ligand) | 1.5 - 5 | A common and versatile catalyst.[5] |
| Pd(OAc)₂ | PPh₃, PCy₃, SPhos, XPhos | 1 - 5 | Often requires an external phosphine ligand.[4][6] |
| PdCl₂(PPh₃)₂ | None | 2 - 5 | Another widely used air-stable catalyst precursor.[7] |
| XPhos Pd G2 | XPhos (part of precatalyst) | 1 - 3 | A highly active precatalyst, good for challenging couplings.[8] |
| [Pd₂(dba)₃] | P(t-Bu)₃ | 1 - 2 | Effective for less reactive chloroaromatics.[7] |
Table 2: Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) |
| Na₂CO₃ | 2 - 2.5 | 1,4-Dioxane/H₂O (e.g., 4:1) | 90 - 100 |
| K₂CO₃ | 2 | DMF/H₂O (e.g., 95:5) | 70 - 110 |
| K₃PO₄ | 2 | 1,4-Dioxane/H₂O (e.g., 4:1) | 60 - 100 |
| Cs₂CO₃ | 2 | Toluene/H₂O, Dioxane | Room Temp. - 110 |
| KF | 2 - 3 | THF | Room Temp. - 66 |
Experimental Protocols
Below is a general, robust protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. This protocol should be optimized for specific substrates.
Materials:
-
This compound (1.0 - 1.5 equiv.)
-
Aryl/Heteroaryl halide or triflate (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/inert gas backfill to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of Bioactive Molecules Using (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing (1-Isopropyl-1H-pyrazol-5-yl)boronic acid. This versatile building block is a valuable reagent in medicinal chemistry, particularly for the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. The applications highlighted herein showcase its utility in the development of novel therapeutics targeting a range of diseases, including cancer, inflammatory conditions, and hematological disorders.
Introduction
This compound and its pinacol ester derivative are important reagents in modern drug discovery. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, and its combination with the boronic acid functional group allows for efficient carbon-carbon bond formation with a variety of aryl and heteroaryl halides. This enables the synthesis of diverse libraries of compounds for biological screening and lead optimization. The subsequent sections detail its application in the synthesis of specific bioactive agents, providing both summarized data and step-by-step experimental procedures.
Applications in the Synthesis of Bioactive Molecules
This compound has been successfully employed in the synthesis of several classes of bioactive molecules, as outlined in the following examples.
A2A/A2B Adenosine Receptor Inhibitors
Adenosine receptors, particularly the A2A and A2B subtypes, are implicated in various physiological processes and are attractive targets for the treatment of cancer, inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders.[1] this compound has been used as a key building block in the synthesis of pyrazolopyridine and triazolopyridine derivatives that act as inhibitors of these receptors.[1]
Modulators of Hemoglobin
Compounds that modulate the function of hemoglobin are of significant interest for the treatment of sickle cell disease and other hemoglobinopathies. This compound has been utilized in the synthesis of novel compounds designed for this purpose.[2]
BET Bromodomain Inhibitors
Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that play a crucial role in transcriptional regulation and are considered important targets in oncology. Inhibitors of BET bromodomains have shown promise in the treatment of various cancers. The Suzuki-Miyaura coupling of this compound is a key step in the synthesis of a class of BET bromodomain inhibitors.[3]
Inhibitors of the Menin-MLL Interaction
The interaction between menin and Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia. Small molecule inhibitors of this interaction represent a promising therapeutic strategy. This compound is a key reagent in the synthesis of potent inhibitors of the menin-MLL interaction.[4][5]
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound in the synthesis of the aforementioned bioactive molecules.
Table 1: Suzuki-Miyaura Coupling for Hemoglobin Modulators [2]
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) |
| 1-tert-butyl 4-ethyl 3-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1,4(2H)-dicarboxylate | Pd(dppf)Cl₂ | Na₂CO₃ (aq) | Dioxane | Not Specified | Not Specified |
Table 2: Suzuki-Miyaura Coupling for BET Bromodomain Inhibitors [3]
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) |
| Not Specified Aryl Halide | Pd(dppf)Cl₂·CH₂Cl₂ | Na₂CO₃ (2M aq) | 1,2-Dimethoxyethane | Not Specified | Not Specified |
Table 3: Suzuki-Miyaura Coupling for Menin-MLL Interaction Inhibitors [4][5]
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (min) |
| Not Specified Aryl Halide | Sphos Palladacycle-gen 2 | K₃PO₄ | Not Specified | 115 (Microwave) | 30 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the Suzuki-Miyaura cross-coupling reactions described in the preceding tables.
Protocol 1: Synthesis of a Hemoglobin Modulator Intermediate[2]
Reaction: Suzuki-Miyaura coupling of this compound with 1-tert-butyl 4-ethyl 3-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1,4(2H)-dicarboxylate.
Materials:
-
1-tert-butyl 4-ethyl 3-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1,4(2H)-dicarboxylate (1.49 g, 3.7 mmol)
-
This compound (0.57 g, 3.7 mmol)
-
Pd(dppf)Cl₂ (0.27 g, 0.37 mmol)
-
Sodium carbonate (1.18 g, 11.1 mmol)
-
Dioxane (10 mL)
-
Water
Procedure:
-
To a solution of 1-tert-butyl 4-ethyl 3-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1,4(2H)-dicarboxylate and this compound in dioxane, add Pd(dppf)Cl₂.
-
Add a solution of sodium carbonate in water to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, perform a standard aqueous work-up.
-
Purify the crude product by a suitable method, such as flash column chromatography, to yield the desired product.
Protocol 2: Synthesis of a BET Bromodomain Inhibitor Intermediate[3]
Reaction: Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
Aryl Halide (e.g., S13, 800 mg, 2.16 mmol)
-
This compound (1.0 g, 6.5 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol)
-
Sodium carbonate (2 M in water, 6 mL)
-
1,2-Dimethoxyethane (18 mL)
Procedure:
-
Combine the aryl halide, this compound, 1,2-dimethoxyethane, and the aqueous sodium carbonate solution in a reaction vessel.
-
Degas the system to remove oxygen and backfill with nitrogen.
-
Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
-
Degas the system again and refill with nitrogen.
-
Heat the reaction mixture with stirring until the starting material is consumed.
-
Cool the reaction mixture and proceed with an aqueous work-up.
-
Purify the product using flash column chromatography.
Protocol 3: Synthesis of a Menin-MLL Interaction Inhibitor Intermediate[4][5]
Reaction: Microwave-assisted Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
Aryl Halide
-
This compound (385 mg, 2.51 mmol)
-
Sphos Palladacycle-gen 2 (75 mg, 0.105 mmol)
-
K₃PO₄ (1.34 g, 6.27 mmol)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a microwave reaction vessel, combine the aryl halide, this compound, Sphos Palladacycle-gen 2, and K₃PO₄.
-
Seal the vessel and heat the mixture in a microwave reactor at 115 °C for 30 minutes.
-
After cooling, concentrate the reaction mixture.
-
Dilute the residue with EtOAc (30 mL) and wash with brine (2 x 50 mL).
-
Concentrate the organic layer and purify the residue by silica gel column chromatography.
Visualizations
The following diagrams illustrate the generalized workflows for the synthesis of bioactive molecules using this compound.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
References
- 1. US11390624B2 - Pyrazolopyridines and triazolopyridines as A2A / A2B inhibitors - Google Patents [patents.google.com]
- 2. US10017491B2 - Compounds and uses thereof for the modulation of hemoglobin - Google Patents [patents.google.com]
- 3. US9675697B2 - BET bromodomain inhibitors and therapeutic methods using the same - Google Patents [patents.google.com]
- 4. CN109743875B - Inhibitors of the MENIN-MLL interaction - Google Patents [patents.google.com]
- 5. WO2017214367A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]
Application Notes and Protocols for (1-Isopropyl-1H-pyrazol-5-yl)boronic acid pinacol ester in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid pinacol ester is a versatile building block in modern organic synthesis. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. The pyrazole moiety is a common scaffold in many biologically active compounds, making this reagent particularly valuable in medicinal chemistry and drug discovery for the synthesis of complex pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the synthesis and use of this important reagent.
Key Applications
The primary application of this compound pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the pyrazole ring and a variety of organic halides or triflates (aryl, heteroaryl, vinyl, or alkyl). The resulting substituted pyrazoles are key intermediates in the synthesis of a range of bioactive molecules, including kinase inhibitors and other therapeutic agents.
A notable application is in the synthesis of fluorinated pyrazole derivatives, such as 2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol, where the trifluoromethyl group can enhance metabolic stability and lipophilicity of the final compound[1].
Synthesis of this compound pinacol ester
The synthesis of the title compound can be achieved via regioselective lithiation of 1-isopropyl-1H-pyrazole followed by quenching with an appropriate boronic ester.
Experimental Protocol: Synthesis of this compound pinacol ester
Materials:
-
1-Isopropyl-1H-pyrazole
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
n-Hexane
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
To a dried reaction flask under a nitrogen atmosphere, add 1-isopropyl-1H-pyrazole (1.0 eq) and anhydrous THF.
-
Cool the solution to -60 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.09 eq) dropwise, ensuring the internal temperature does not exceed -45 °C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.09 eq) dropwise, maintaining the temperature below -35 °C.
-
Monitor the reaction progress by a suitable method (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude product, add n-hexane and heat to 40 °C to dissolve.
-
Cool the solution to -20 °C and stir for 3 hours to induce crystallization.
-
Collect the solid product by filtration and dry under vacuum to yield this compound pinacol ester.
Quantitative Data: A similar reported procedure afforded the product with a yield of 77% and a purity of 99.3%.
Application in Suzuki-Miyaura Cross-Coupling
General Reaction Scheme:
Caption: General workflow of a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound pinacol ester with an Aryl Halide (Representative Protocol)
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound pinacol ester (1.2 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃], 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), this compound pinacol ester (1.2 eq), and the base (2.0 eq).
-
Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the palladium catalyst (2-5 mol%) to the mixture.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-isopropyl-5-aryl-1H-pyrazole.
Quantitative Data for a Representative Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85-95 |
| 3-Chloropyridine | XPhos Pd G2 (2) | K₃PO₄ | t-AmylOH | 110 | 16 | ~70-85 |
| 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | ~90-98 |
| 2-Bromothiophene | SPhos Pd G2 (2) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | ~75-90 |
Note: The yields presented are typical for similar pyrazole boronic esters and should be considered as a guide. Actual yields will depend on the specific substrates and reaction conditions.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound pinacol ester is a valuable reagent for the synthesis of substituted pyrazoles via the Suzuki-Miyaura cross-coupling reaction. The provided protocols offer a starting point for its synthesis and application in the development of novel compounds for the pharmaceutical and agrochemical industries. Further optimization of reaction conditions is recommended to achieve the best results for specific substrates.
References
Application Notes and Protocols for Catalytic Systems in Cross-Coupling Reactions of (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The pyrazole motif is a prevalent scaffold in numerous biologically active molecules, making this building block particularly valuable in medicinal chemistry and drug discovery.[1] This document outlines key catalytic systems, detailed experimental protocols, and quantitative data to facilitate the efficient synthesis of novel compounds.
Introduction to Cross-Coupling with Pyrazole Boronic Acids
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful and versatile methods for constructing complex molecular architectures.[2][3] this compound serves as a key nucleophilic partner in these transformations, enabling the introduction of the 1-isopropylpyrazole moiety onto various aromatic and heteroaromatic scaffolds. The stability, ease of handling, and generally low toxicity of boronic acids contribute to their widespread use in pharmaceutical and materials science research.[1]
The general catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions are initiated by the oxidative addition of an organic halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (in Suzuki-Miyaura coupling) or coordination of an amine and subsequent C-N bond formation (in Buchwald-Hartwig amination), and concludes with reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[4][5]
Catalytic Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between this compound and various aryl or heteroaryl halides. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Recommended Catalytic Systems
While specific data for this compound is limited in publicly available literature, general protocols for pyrazole boronic acids can be adapted. Buchwald's work on the coupling of unprotected nitrogen-rich heterocycles provides a strong starting point.[6] The use of electron-rich and bulky phosphine ligands is often beneficial.
Table 1: Recommended Catalytic Systems for Suzuki-Miyaura Coupling of this compound with Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent[6] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent[6] |
| PdCl₂(dppf) | - | K₂CO₃ | Toluene/H₂O | 100 | Moderate to Good |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90-100 | Moderate to Good |
Yields are general estimates based on similar pyrazole boronic acids and may vary depending on the specific aryl halide used.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Catalytic Systems for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an amine with an aryl halide. While direct use of this compound is not standard in this reaction, its derivatives, such as the corresponding aryl halides, can be aminated. Alternatively, the boronic acid can be converted to an amine derivative which then participates in the coupling. The choice of catalyst and ligand is critical to success, especially with heterocyclic substrates.
Recommended Catalytic Systems
For the amination of aryl halides, including those containing a pyrazole moiety, bulky and electron-rich phosphine ligands are generally preferred. These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 2: Recommended Catalytic Systems for Buchwald-Hartwig Amination of Pyrazole-containing Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Good to Excellent |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 80-110 | Good to Excellent |
| Pd-PEPPSI-IPr | - | K₂CO₃ | t-Amyl alcohol | 100 | Good to Excellent |
| PdCl₂(dtbpf) | - | Cs₂CO₃ | Toluene | 100 | Moderate to Good |
Yields are general estimates and are highly dependent on the specific amine and aryl halide substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of an amine with a pyrazole-containing aryl halide.
Materials:
-
Pyrazole-containing aryl halide (1.0 equivalent)
-
Amine (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add the pyrazole-containing aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
DOT Diagram: Buchwald-Hartwig Amination Workflow
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Logical Relationships in Catalyst and Ligand Selection
The choice of catalytic system is paramount for a successful cross-coupling reaction. The interplay between the palladium precursor, the ligand, and the base dictates the efficiency of the catalytic cycle.
DOT Diagram: Catalyst System Selection Logic
Caption: Logical guide for selecting ligands in cross-coupling reactions.
Conclusion
The catalytic systems and protocols detailed in these application notes provide a robust starting point for the utilization of this compound in Suzuki-Miyaura and related cross-coupling reactions. The versatility of this building block, combined with the power of palladium catalysis, offers a direct route to a diverse range of novel pyrazole-containing compounds for applications in drug discovery and materials science. Researchers are encouraged to optimize the described conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. 2024.sci-hub.cat [2024.sci-hub.cat]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Regioselective Functionalization of Pyrazoles Using Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the regioselective functionalization of pyrazoles using boronic acids. Pyrazoles are a critical scaffold in medicinal chemistry, and the ability to selectively functionalize them at specific positions is paramount for the development of novel therapeutics. This document outlines key methodologies for N-1 arylation and regioselective C-H functionalization at the C-3, C-4, and C-5 positions, with a focus on reaction conditions, substrate scope, and detailed experimental procedures.
Introduction
The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of approved drugs. The regioselective introduction of substituents onto the pyrazole ring is a key strategy for modulating the pharmacological properties of these molecules. Boronic acids have emerged as versatile and readily available reagents for the formation of carbon-carbon and carbon-nitrogen bonds. This document details established and recent methods for the regioselective functionalization of pyrazoles, leveraging the unique reactivity of boronic acids in transition-metal-catalyzed reactions.
Key strategies covered include:
-
N-1 Arylation: The copper-catalyzed Chan-Lam coupling provides a powerful and mild method for the N-arylation of pyrazoles.
-
Regioselective C-H Functionalization: The use of directing groups in palladium- and cobalt-catalyzed reactions enables the selective arylation of specific C-H bonds on the pyrazole ring and its N-aryl substituents.
N-1 Arylation via Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction between a nitrogen nucleophile (in this case, the pyrazole) and a boronic acid.[1][2][3] This reaction is attractive due to its typically mild conditions, tolerance of various functional groups, and the use of inexpensive and abundant copper catalysts.[4]
General Reaction Scheme:
Caption: General workflow for N-1 arylation of pyrazoles.
Quantitative Data for N-1 Arylation of Pyrazoles
The following table summarizes the reaction conditions and yields for the N-1 arylation of various pyrazoles with different arylboronic acids.
| Entry | Pyrazole Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Nitro-1H-pyrazole | Phenylboronic acid | Cu(OAc)₂ (10) | NaOH | Methanol | Reflux | 18 | 82 | [5] |
| 2 | 3-Nitro-1H-pyrazole | 4-Methylphenylboronic acid | Cu(OAc)₂ (10) | NaOH | Methanol | Reflux | 11 | 64 | [5] |
| 3 | Pyrazole | Phenylboronic acid | CuI (10) | K₃PO₄ | Dioxane | 110 | 24 | 85 | [4] |
| 4 | 3,5-Dimethylpyrazole | Phenylboronic acid | CuI (10) | K₃PO₄ | Dioxane | 110 | 24 | 92 | [4] |
| 5 | Indazole | Phenylboronic acid | CuI (10) | K₃PO₄ | Dioxane | 110 | 24 | 88 | [4] |
| 6 | Pyrazole | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (100) | Pyridine | CH₂Cl₂ | RT | 24 | 75 | [2] |
| 7 | 3-Dimethylaminopropyloxypyrazole | Phenylboronic acid | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 18 | 80 (N-2 selective) | [6] |
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation of Pyrazoles[4]
Materials:
-
Pyrazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄, 2.1 mmol)
-
Dioxane (1 mL)
-
Argon atmosphere
Procedure:
-
To a resealable Schlenk tube, add CuI (19.0 mg, 0.1 mmol), the pyrazole (1.0 mmol), and K₃PO₄ (445 mg, 2.1 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon (repeat this cycle three times).
-
Add the arylboronic acid (1.2 mmol) and dioxane (1 mL) via syringe under a stream of argon.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-arylpyrazole.
Regioselective C-H Functionalization
Direct C-H functionalization of pyrazoles offers an atom-economical approach to introduce aryl groups at specific carbon atoms. The regioselectivity (C-3 vs. C-4 vs. C-5) is typically controlled by the presence of a directing group on the pyrazole nitrogen or a substituent on the ring itself.
C-5 Arylation of N-Arylpyrazoles
The C-5 position of N-substituted pyrazoles is often the most sterically accessible and electronically favorable site for C-H activation. Palladium catalysis is commonly employed for this transformation.
Caption: General workflow for C-5 arylation of N-aryl pyrazoles.
Quantitative Data for C-5 Arylation of N-Arylpyrazoles
| Entry | N-Arylpyrazole | Aryl Halide/Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Phenylpyrazole | 4-Bromotoluene | Pd(OAc)₂ (5) | P(n-Bu)Ad₂ (7.5) | K₂CO₃ | DMA | 140 | 12 | 85 | [7] |
| 2 | 1-Phenylpyrazole | 4-Bromoanisole | Pd(OAc)₂ (5) | P(n-Bu)Ad₂ (7.5) | K₂CO₃ | DMA | 140 | 12 | 78 | [7] |
| 3 | 1-Methylimidazole | 4-Bromotoluene | Pd(OAc)₂ (2) | None | K₂CO₃ | Anisole | 140 | 24 | 95 (C-5) | [8] |
| 4 | 1-Methylimidazole | 4-Chlorotoluene | Pd(OAc)₂ (2) | None | K₂CO₃ | Anisole | 140 | 24 | 80 (C-5) | [8] |
| 5 | Oxazole | 4-Bromotoluene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMA | 120 | 24 | 85 (C-5) | [9] |
Experimental Protocol: Palladium-Catalyzed C-5 Arylation of 1-Phenylpyrazole[7]
Materials:
-
1-Phenylpyrazole (1.0 mmol)
-
Aryl bromide (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Di(1-adamantyl)-n-butylphosphine (P(n-Bu)Ad₂, 0.075 mmol, 7.5 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
Pivalic acid (HOPiv, 0.25 mmol, 25 mol%)
-
N,N-Dimethylacetamide (DMA, 2.5 M solution)
Procedure:
-
In a glovebox, to a screw-capped vial, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), P(n-Bu)Ad₂ (26.9 mg, 0.075 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Add a solution of 1-phenylpyrazole (144 mg, 1.0 mmol) and the aryl bromide (1.5 mmol) in DMA.
-
Add pivalic acid (25.5 mg, 0.25 mmol).
-
Seal the vial and heat the reaction mixture at 140 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to give the C-5 arylated product.
C-3 and C-4 Functionalization through Directing Group Strategies
Achieving regioselectivity at the C-3 and C-4 positions often requires the installation of a directing group on the pyrazole nitrogen. This directing group coordinates to the metal catalyst, bringing it in proximity to a specific C-H bond and facilitating its activation.
Caption: Workflow for directing group-assisted C-H functionalization.
A variety of directing groups have been employed, including pyridyl, pyrimidyl, and amide functionalities. The choice of directing group, catalyst, and reaction conditions can be tuned to favor functionalization at a specific position.
Quantitative Data for Directing Group-Mediated C-H Arylation
| Entry | Pyrazole Substrate (Directing Group) | Arylating Agent | Catalyst (mol%) | Oxidant/Additive | Solvent | Position | Yield (%) | Reference |
| 1 | 1-(Pyridin-2-yl)pyrazole | Phenylboronic acid | Co(hfacac)₂ (20) | CeSO₄ | HFIP | ortho of N-aryl | 85 | [6][10] |
| 2 | 1-(Pyridin-2-yl)pyrazole | 4-Nitrophenylboronic acid | Co(hfacac)₂ (20) | CeSO₄ | HFIP | ortho of N-aryl | 75 | [6][10] |
| 3 | 1-(Pyrimidin-2-yl)pyrazole | Phenyl iodide | Pd(OAc)₂ (5) | Ag₂O | AcOH | C-5 of pyrazole | 72 | [11] |
| 4 | N-pivaloyl-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂ (10) | Cu(OTf)₂ | Dioxane | C-5 of pyrazole | 87 | [12] |
Experimental Protocol: Cobalt-Catalyzed ortho-Arylation of N-Aryl Pyrazoles[6][10]
Materials:
-
N-Aryl pyrazole (0.5 mmol)
-
Arylboronic acid (1.0 mmol)
-
Cobalt(II) hexafluoroacetylacetonate (Co(hfacac)₂, 0.1 mmol, 20 mol%)
-
Pivalic acid (PivOH, 0.25 mmol)
-
Cerium(IV) sulfate (CeSO₄, 1.0 mmol)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP, 2.5 mL)
-
Air atmosphere
Procedure:
-
To a screw-capped vial, add the N-aryl pyrazole (0.5 mmol), arylboronic acid (1.0 mmol), Co(hfacac)₂ (47.7 mg, 0.1 mmol), PivOH (25.5 mg, 0.25 mmol), and CeSO₄ (404 mg, 1.0 mmol).
-
Add HFIP (2.5 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 100 °C under an air atmosphere for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Wash the silica gel with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the ortho-arylated product.
Microwave-Assisted Functionalization
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and improved selectivity.[13][14][15][16][17][18][19] Both N-arylation and C-H functionalization of pyrazoles can be efficiently performed under microwave conditions.
Experimental Protocol: Microwave-Assisted N-Arylation of Pyrazoles[1]
Materials:
-
Pyrazole (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, 2 mL)
Procedure:
-
To a microwave reaction vial, add the pyrazole (1.0 mmol), aryl iodide (1.2 mmol), CuI (19.0 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Add DMF (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-arylpyrazole.
Conclusion
The regioselective functionalization of pyrazoles using boronic acids provides a versatile and powerful platform for the synthesis of diverse and complex molecules for drug discovery and materials science. The choice of catalyst (copper or palladium), the use of directing groups, and the application of enabling technologies like microwave irradiation allow for precise control over the position of functionalization. The protocols and data presented in these application notes serve as a valuable resource for researchers to design and execute the synthesis of novel pyrazole derivatives.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Collection - Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. mdpi.com [mdpi.com]
- 18. Diversification of Pyrazoles by Microwave-assisted Ligand Free Copper Catalyzed N-Arylation [kci.go.kr]
- 19. Microwave-assisted efficient copper-promoted N-arylation of amines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming protodeboronation of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Isopropyl-1H-pyrazol-5-yl)boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly the undesired side reaction of protodeboronation, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This side reaction is particularly prevalent with certain heteroaromatic boronic acids, including pyrazole derivatives, especially under the basic and often heated conditions of cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] For this compound, this leads to the formation of 1-isopropyl-1H-pyrazole, consuming your starting material, reducing the yield of your desired product, and complicating purification.[5][6]
Q2: What are the main factors that promote the protodeboronation of my pyrazole boronic acid?
A2: Several factors can accelerate the rate of protodeboronation:
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Reaction Temperature: Higher temperatures generally increase the rate of this undesired side reaction.[4][5]
-
pH and Base Strength: While a base is necessary for the Suzuki-Miyaura catalytic cycle, strongly basic conditions can significantly promote protodeboronation.[2][4][5] The pH of the reaction medium is a critical factor.[1][2]
-
Catalyst System: A sluggish or inefficient palladium catalyst system can allow more time for the boronic acid to decompose before the desired cross-coupling occurs.[2][5]
-
Water Content: While some water can be beneficial in Suzuki couplings, excess water can act as a proton source, facilitating protodeboronation.[4]
-
Presence of Oxygen: A non-inert atmosphere can lead to catalyst deactivation and promote side reactions.[5]
Q3: How can I tell if protodeboronation is occurring in my reaction?
A3: The primary indicator of protodeboronation is the detection of the corresponding protodeboronated byproduct, in this case, 1-isopropyl-1H-pyrazole, in your reaction mixture. This can be identified using techniques like LC-MS or by isolating and characterizing the byproduct using NMR spectroscopy. A lower than expected yield of the desired coupled product is also a strong indicator.
Troubleshooting Guides
Issue 1: Low yield of the desired cross-coupled product and significant formation of 1-isopropyl-1H-pyrazole.
This is a classic sign of significant protodeboronation. The following troubleshooting steps can help mitigate this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield due to protodeboronation.
Recommended Actions & Protocols:
-
Action 1: Switch to a more stable boronic acid derivative.
-
Rationale: Converting the boronic acid to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy to increase stability.[1][3][4][5] MIDA boronates are particularly useful in a "slow-release" approach, where the boronic acid is gradually released into the reaction mixture, keeping its concentration low and minimizing decomposition.[1][6]
-
See Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound pinacol ester.
-
-
Action 2: Optimize reaction conditions.
-
Rationale: Fine-tuning the reaction parameters can significantly favor the desired cross-coupling over protodeboronation.
-
Temperature: Lower the reaction temperature. If your catalyst is active enough, try running the reaction at a lower temperature (e.g., 60-80 °C).[4][5]
-
Base: Use a milder base. Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][4]
-
Solvent: Ensure you are using anhydrous solvents and reagents if possible, as excess water can be a proton source.[4] However, complete exclusion of water may slow down the desired reaction, so optimization of water content is key.[4]
-
-
Action 3: Employ a highly active catalyst system.
-
Rationale: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[2][5]
-
Recommendation: Consider using modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands).[2]
-
Issue 2: Reaction is sluggish or incomplete, even with a stable boronic ester.
If the reaction is not proceeding to completion, the issue may lie with the catalyst activity or reaction setup.
Logical Relationship Diagram
Caption: Causes and solutions for a sluggish Suzuki-Miyaura coupling reaction.
Recommended Actions:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent catalyst oxidation.[5]
-
Check Catalyst and Ligand Quality: Use fresh, high-purity catalyst and ligands. Some phosphine ligands can be air-sensitive.
-
Increase Catalyst Loading: A modest increase in the catalyst loading may improve the reaction conversion.[5]
Data Presentation
The following tables summarize the influence of various reaction parameters on the protodeboronation of this compound and provide a comparative overview of mitigation strategies.
Table 1: Effect of Reaction Parameters on Protodeboronation
| Parameter | Condition | Impact on Protodeboronation | Recommendation |
| Temperature | High (e.g., >100 °C) | Increases rate | Lower temperature (e.g., 60-80 °C)[4] |
| Low (e.g., <60 °C) | Decreases rate | Optimal for sensitive substrates | |
| Base | Strong (e.g., NaOH, KOH) | Significantly promotes | Use milder bases (e.g., K₃PO₄, K₂CO₃)[2][4] |
| Weak (e.g., K₃PO₄, Cs₂CO₃) | Minimizes | Preferred for unstable boronic acids | |
| Catalyst Activity | Low | Allows more time for decomposition | Use highly active catalysts[2][5] |
| High | Outcompetes protodeboronation | Ideal for efficient coupling | |
| Water Content | High | Can act as a proton source | Use anhydrous solvents or optimize water content[4] |
| Anhydrous | May slow down desired reaction | Requires careful optimization |
Table 2: Comparison of Mitigation Strategies
| Strategy | Description | Advantages | Disadvantages |
| Use of Pinacol Ester | Conversion of the boronic acid to its pinacol ester derivative. | Increased stability, commercially available.[4][7] | Requires an additional synthetic step if not commercially available. |
| Use of MIDA Boronate | Formation of an N-methyliminodiacetic acid (MIDA) boronate. | Highly stable, enables "slow-release" of the boronic acid.[1][5] | Requires specific conditions for the release of the boronic acid. |
| Reaction Optimization | Lowering temperature, using milder bases. | Simple to implement, cost-effective. | May lead to slower reaction rates. |
| Advanced Catalyst Systems | Employing highly active palladium precatalysts and ligands. | Can significantly accelerate the desired reaction. | Can be more expensive. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound pinacol ester to Minimize Protodeboronation
This protocol provides a starting point and should be optimized for your specific aryl halide.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a mild base such as finely ground K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene, with a small, optimized amount of water if necessary) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Protodeboronation via ¹H NMR
This protocol can be used to assess the stability of your boronic acid under various conditions.
-
Sample Preparation: Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent.
-
Reaction Setup: In an NMR tube, set up a small-scale reaction mimicking your planned coupling conditions (boronic acid, base, solvent) but omitting the aryl halide and palladium catalyst.
-
Data Acquisition: Take an initial ¹H NMR spectrum (t=0). Then, heat the NMR tube to your intended reaction temperature and acquire spectra at regular intervals.
-
Analysis: By integrating the signals of the boronic acid and the protodeboronated byproduct relative to the internal standard, you can quantify the rate of protodeboronation under those specific conditions.
References
Technical Support Center: Optimizing Suzuki Reactions with (1-Isopropyl-1H-pyrazol-5-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for Suzuki-Miyaura cross-coupling reactions involving (1-Isopropyl-1H-pyrazol-5-yl)boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with N-alkylated pyrazole boronic acids are a common challenge. The primary factors to scrutinize are the catalyst system, the choice of base, and the reaction conditions, including solvent and temperature. The Lewis basic nitrogen atom in the pyrazole ring can coordinate to the palladium catalyst, leading to deactivation. Therefore, selecting a catalyst system that is resistant to such inhibition is crucial.
Q2: I am observing significant protodeboronation of my this compound. How can I mitigate this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a hydrogen atom, is a frequent side reaction with heteroaryl boronic acids, especially under basic conditions in the presence of water.[1] To minimize this:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can act as a "slow-release" source of the boronic acid under the reaction conditions, minimizing its decomposition over the course of the reaction.[1]
Q3: Homocoupling of the boronic acid is a significant byproduct in my reaction. What are the likely causes and solutions?
A3: Homocoupling of boronic acids to form a biaryl byproduct is often promoted by the presence of oxygen in the reaction mixture. This can occur if the reaction is not performed under strictly inert conditions.
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Catalyst Choice: The choice of palladium source can also influence homocoupling. Using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can be beneficial.
Q4: Which catalyst systems are recommended for Suzuki couplings with pyrazole boronic acids?
A4: For nitrogen-rich heterocycles like pyrazoles, catalyst systems that are both highly active and resistant to deactivation by the basic nitrogen are essential. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are generally preferred over traditional catalysts like Pd(PPh₃)₄.
-
Buchwald Ligands: Ligands such as SPhos and XPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, have shown excellent performance for challenging substrates, including N-heterocycles.[2]
-
Palladacycle Precatalysts: Pre-formed catalysts, such as the XPhos Palladacycle G2 or G3, are often more stable and efficient, providing reproducible results. These precatalysts have been successfully used in the Suzuki-Miyaura coupling of substituted pyrazoles.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the impact of different catalysts, bases, and solvents on the yield of Suzuki-Miyaura reactions involving pyrazole boronic acids and related N-heterocycles. While specific data for this compound is limited in comparative studies, the following tables provide valuable insights based on structurally similar substrates.
Table 1: Comparison of Catalyst Systems for the Coupling of a Bromopyrazole with an Arylboronic Acid [2]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 56 |
| Pd₂(dba)₃ (2) | XPhos (6) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 52 |
| XPhos Pd G2 (P1) (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 80 |
| SPhos Pd G2 (P2) (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 75 |
Table 2: Influence of Base on the Yield of Suzuki Coupling with a Heteroaryl Halide
| Catalyst | Ligand | Base (equiv) | Solvent | Yield (%) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ (2) | Dioxane/H₂O | High |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ (2) | Dioxane/H₂O | Moderate-High |
| Pd₂(dba)₃ | SPhos | K₂CO₃ (2) | Dioxane/H₂O | Moderate |
| Pd₂(dba)₃ | SPhos | NaOH (2) | Dioxane/H₂O | Low-Moderate |
Note: Yields are generalized from literature on similar substrates and are highly dependent on the specific coupling partners.
Table 3: Effect of Solvent on Suzuki Coupling Yields [4]
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Pd/C | NaOH | THF/H₂O | 67 | High |
| Pd/C | NaOH | Dioxane/H₂O | 88 | Moderate |
| Pd/C | NaOH | Toluene/H₂O | 93 | Low |
| Pd/C | NaOH | CPME/H₂O | 76 | Moderate |
Note: This data is for a model reaction of 2-bromonaphthalene with phenylboronic acid and illustrates general solvent trends.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide, this compound, base, and palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yields in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Purification of (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Isopropyl-1H-pyrazol-5-yl)boronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The primary purification methods for this compound and related pyrazole boronic acids include:
-
Recrystallization: This is a widely used technique, often employing solvents like ethanol, methanol, or mixed solvent systems such as ethanol/water or hexane/ethyl acetate.[1][2][3] For the pinacol ester of this compound, a common method involves dissolving the crude product in n-hexane at an elevated temperature (e.g., 40°C) followed by cooling to induce crystallization.[4]
-
Chromatography: Both normal-phase and reversed-phase chromatography are utilized. However, challenges such as streaking or compound degradation on silica gel can occur.[5] To mitigate these issues, modifications like deactivating the silica gel with triethylamine or ammonia in methanol, or impregnating the silica gel with boric acid have been reported to be effective, particularly for boronic esters.[2][6][7][8]
-
Acid-Base Extraction: This method leverages the acidic nature of the boronic acid group. The crude product can be treated with a base to form a salt, which is then isolated from non-acidic impurities by solvent extraction. The purified boronic acid is subsequently regenerated by treatment with an acid.[1][9]
-
Derivatization: Formation of a diethanolamine adduct can be a useful purification strategy. These adducts are often crystalline and can be precipitated from solvents like ether, while impurities remain in solution. The free boronic acid can be recovered from the adduct.[5][10]
Q2: My pyrazole boronic acid is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point. To address this, you can try the following:
-
Increase the solvent volume: Adding more of the "good" solvent to the hot solution can lower the saturation point, allowing crystallization to occur at a lower temperature.[3]
-
Slow down the cooling process: Gradual cooling is crucial. Using an insulated container can help prevent the rapid precipitation that leads to oiling.[3]
-
Modify the solvent system: Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[3]
-
Use a seed crystal: Introducing a small, pure crystal of the compound to the cooled, supersaturated solution can induce crystallization.[3]
Q3: I'm observing significant streaking and low recovery when purifying my pyrazole boronic acid on a silica gel column. How can I improve this?
A3: Boronic acids can interact strongly with the Lewis acidic sites on silica gel, leading to poor chromatographic performance.[5] Here are some strategies to overcome this:
-
Deactivate the silica gel: Pre-treating the silica gel with a base like triethylamine or ammonia in methanol can neutralize the acidic sites.[2]
-
Use boric acid-impregnated silica gel: This technique has been shown to be effective for the purification of pinacol boronic esters by reducing their over-adsorption on the silica gel.[6][7][8]
-
Employ reversed-phase chromatography: Using a C18 column with a suitable mobile phase (e.g., acetonitrile/water) can be a good alternative to normal-phase chromatography.[5]
-
Add a modifier to the eluent: A small amount of acetic acid, TFA, or TEA in the mobile phase can sometimes improve the separation on silica gel.[1]
Q4: What are the common impurities I might encounter in the synthesis of this compound?
A4: Depending on the synthetic route, common impurities can include:
-
Starting materials: Unreacted 1-isopropyl-1H-pyrazole or the boron source (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
-
Hydrolyzed product: The corresponding boronic acid can be formed from the hydrolysis of its pinacol ester, especially during workup or chromatography under aqueous conditions.[11][12][13]
-
Homocoupled products: Dimerization of the starting material can sometimes occur.[1]
-
Protodeborylation product: Loss of the boronic acid group to yield the parent pyrazole.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice. - Cooling the solution too quickly. - Insufficient removal of mother liquor. | - Screen different solvents or mixed solvent systems.[3] - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration. |
| Product Decomposition on Silica Gel Column | - Lewis acidic nature of silica gel. | - Deactivate the silica gel with a base (e.g., triethylamine).[2] - Use boric acid-impregnated silica gel for boronic esters.[6][7][8] - Switch to a less harsh purification method like recrystallization or reversed-phase chromatography. |
| Difficulty Removing Boronic Acid Anhydrides (Boroxines) | - Boronic acids can dehydrate to form cyclic trimers (boroxines). | - Dissolve the crude product in a solvent and wash with a dilute aqueous base to hydrolyze the anhydride back to the boronic acid salt, then re-acidify and extract. - Recrystallization from a solvent mixture containing water can also help break up the boroxine. |
| Poor Separation of Structurally Similar Impurities | - Insufficient resolution of the purification technique. | - For chromatography, optimize the mobile phase composition and gradient. Consider using high-performance liquid chromatography (HPLC) for better separation. - For recrystallization, try fractional crystallization if the impurities have different solubilities.[3] |
Experimental Protocols
Protocol 1: Purification of this compound Pinacol Ester by Recrystallization
This protocol is adapted from a synthetic procedure for the pinacol ester derivative.[4]
-
Dissolution: Transfer the crude this compound pinacol ester to a suitable flask. Add n-hexane.
-
Heating: Gently heat the mixture to 40°C with stirring until the solid is completely dissolved.
-
Crystallization: Cool the solution to -20°C and continue stirring to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Purification of Boronic Acids via Acid-Base Extraction
This is a general method applicable to many boronic acids.[1][9]
-
Dissolution: Dissolve the crude boronic acid product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Basification: Extract the organic solution with an aqueous solution of a base (e.g., sodium hydroxide, sodium carbonate). The boronic acid will form a salt and move to the aqueous layer.
-
Separation: Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a mineral acid (e.g., hydrochloric acid) until the solution is acidic, causing the pure boronic acid to precipitate.
-
Extraction: Extract the precipitated boronic acid back into a fresh portion of organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified boronic acid.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A general approach for analyzing the purity of boronic acids by reversed-phase HPLC.[14]
-
Column: Use a C18 stationary phase column.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Gradient: Employ a gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic phase.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., a mixture of the mobile phase components). To minimize on-column hydrolysis of boronic esters, using an aprotic solvent like acetonitrile for sample preparation is recommended.[12]
-
Injection and Detection: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength. The purity can be determined by the relative peak areas.
Visualizations
Caption: General purification workflow for boronic acid products.
Caption: Troubleshooting logic for low product purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Base and Solvent for (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid Couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the Suzuki-Miyaura cross-coupling of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid. The following information is designed to help you overcome common challenges and achieve optimal yields in your coupling reactions.
Troubleshooting Guide
Low yields or reaction failures in the Suzuki-Miyaura coupling of this compound can often be attributed to a few key factors. This guide will help you diagnose and resolve these common issues.
| Observation/Problem | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Low to No Product Formation | 1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have degraded.[1] | - Use a fresh batch of palladium precatalyst and ligand. - Consider using a more robust, air-stable precatalyst such as a Buchwald G3 or G4 palladacycle.[1] - Run a control reaction with a known, reliable substrate combination (e.g., phenylboronic acid and 4-bromoanisole) to verify catalyst activity. |
| 2. Inappropriate Base: The base may be too weak to facilitate the formation of the reactive borate species, or it may be poorly soluble in the reaction medium.[2] | - Screen a panel of bases. For pyrazoleboronic acids, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[3] - Ensure the base is finely powdered to maximize its surface area and reactivity, especially in anhydrous conditions. | |
| 3. Poor Solvent Choice: The solvent system may not adequately dissolve the reactants or the catalytic species, hindering the reaction. | - Dioxane/water or Toluene/water mixtures are generally good starting points as they help dissolve both the organic substrates and the inorganic base.[3] - For anhydrous conditions, consider polar aprotic solvents like DMF or THF, but be aware that water is often beneficial for the transmetalation step.[4] | |
| Significant Protodeboronation | 1. Presence of Water and Strong Base: This is a common side reaction for heteroarylboronic acids, where the boronic acid is replaced by a hydrogen atom. It is often accelerated by aqueous basic conditions.[2] | - Switch to a milder base such as KF or use anhydrous conditions.[2] - Minimize the reaction time; a faster catalytic system can "outrun" the protodeboronation.[1] - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. |
| Formation of Homocoupling Byproducts | 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.[2] | - Ensure all solvents are thoroughly degassed prior to use (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen).[2] - Maintain a positive pressure of an inert atmosphere throughout the reaction setup and duration. |
| 2. Inefficient Reduction of Pd(II) Precatalyst: Some Pd(II) sources can promote homocoupling during their in-situ reduction to the active Pd(0) species. | - Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate this issue. | |
| Reaction Stalls or is Sluggish | 1. Catalyst Inhibition: The nitrogen atoms of the pyrazole ring can coordinate to the palladium center, leading to catalyst deactivation.[3] | - Increase the catalyst and/or ligand loading. - Employ bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) which can help stabilize the catalyst and prevent inhibitory coordination.[3] |
| 2. Sterically Hindered Substrates: If either the boronic acid or the aryl halide is sterically demanding, the reaction rate can be significantly reduced. | - Increase the reaction temperature. - Switch to a more active catalyst system, such as a palladacycle-based precatalyst, which is often more effective for challenging couplings. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base is crucial for the transmetalation step in the catalytic cycle. It activates the boronic acid by converting it into a more nucleophilic borate anion (e.g., [(1-Isopropyl-1H-pyrazol-5-yl)B(OH)₃]⁻). This anionic species then readily transfers its organic group to the palladium(II) center.[2]
Q2: Which base is generally recommended as a starting point for couplings with this compound?
A2: For N-alkylated pyrazoleboronic acids, a moderately strong inorganic base is a good starting point. Potassium phosphate (K₃PO₄) is often a reliable choice as it provides a good balance of reactivity while minimizing certain side reactions.[3] If yields are low, switching to a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial.
Q3: What is the best solvent system for these types of couplings?
A3: A biphasic solvent system is often preferred to dissolve both the organic substrates and the inorganic base. A mixture of an ethereal solvent like 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a common and effective choice.[3] Toluene can also be used in place of dioxane.
Q4: I am coupling this compound with an electron-deficient aryl halide and getting low yields. What should I try?
A4: Electron-deficient halides are generally more reactive in the oxidative addition step. If you are still observing low yields, the issue may lie with the transmetalation step or catalyst stability. Consider using a stronger base like Cs₂CO₃ to accelerate the formation of the borate and subsequent transmetalation. Also, ensure your catalyst system is robust; using a ligand like SPhos or XPhos with a suitable palladium source can improve catalyst longevity and efficiency.[3]
Q5: My reaction is sensitive to water. Can I run the Suzuki coupling under anhydrous conditions?
A5: Yes, anhydrous conditions can be employed, and they can be particularly useful in minimizing protodeboronation.[2] In this case, you would use an anhydrous solvent like THF or dioxane and a base that is soluble or highly dispersible, such as a finely powdered anhydrous K₃PO₄. However, it's important to note that a small amount of water can sometimes be beneficial for the transmetalation step.[3]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of pyrazole derivatives with various aryl halides, providing a comparative look at the effect of different bases and solvents.
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of a Pyrazoleboronic Acid Derivative
| Entry | Aryl Halide | Boronic Acid | Base (equiv.) | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 1-Isopropyl-1H-pyrazol-5-ylboronic acid | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | Pd₂(dba)₃ / SPhos | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | 1-Isopropyl-1H-pyrazol-5-ylboronic acid | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | Pd₂(dba)₃ / SPhos | 100 | 12 | 62 |
| 3 | 4-Bromoanisole | 1-Isopropyl-1H-pyrazol-5-yl)boronic acid | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | Pd₂(dba)₃ / SPhos | 100 | 12 | 91 |
| 4 | 4-Bromoanisole | 1-Isopropyl-1H-pyrazol-5-yl)boronic acid | KF (3.0) | Dioxane | Pd(dppf)Cl₂ | 100 | 18 | 55 |
Note: Data is representative and compiled from typical results for similar substrates. Actual yields may vary.
Table 2: Effect of Solvent on the Suzuki-Miyaura Coupling of a Pyrazoleboronic Acid Derivative
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 1-Isopropyl-1H-pyrazol-5-ylboronic acid | K₃PO₄ | Dioxane/H₂O (4:1) | XPhos Pd G3 | 110 | 16 | 88 |
| 2 | 4-Chlorotoluene | 1-Isopropyl-1H-pyrazol-5-ylboronic acid | K₃PO₄ | Toluene/H₂O (4:1) | XPhos Pd G3 | 110 | 16 | 82 |
| 3 | 4-Chlorotoluene | 1-Isopropyl-1H-pyrazol-5-ylboronic acid | K₃PO₄ | THF/H₂O (4:1) | XPhos Pd G3 | 80 | 24 | 75 |
| 4 | 4-Chlorotoluene | 1-Isopropyl-1H-pyrazol-5-ylboronic acid | K₃PO₄ | DMF | XPhos Pd G3 | 110 | 16 | 65 |
Note: Data is representative and compiled from typical results for similar substrates. Actual yields may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a good starting point for the coupling of this compound with a range of aryl bromides and can be optimized as needed.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)
-
1,4-Dioxane, degassed
-
Water, degassed
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Under the inert atmosphere, add the palladium precatalyst.
-
Add the degassed 1,4-dioxane and water via syringe (a typical ratio is 4:1 to 10:1, with a final concentration of the limiting reagent between 0.1 M and 0.5 M).
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A general experimental workflow for Suzuki-Miyaura coupling reactions.
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.
References
Heteroaryl Boronic Acids in Suzuki Coupling: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of heteroaryl boronic acids in Suzuki coupling reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of Heteroaryl Boronic Acid | 1. Confirm Boronic Acid Quality: Analyze the starting material by NMR or LC-MS to check for impurities or degradation products like the corresponding protodeboronated heteroarene. 2. Use a More Stable Boronic Acid Derivative: Consider using an air-stable derivative such as a MIDA boronate, a potassium trifluoroborate, or a diethanolamine (DABO) boronate. These reagents often provide a "slow release" of the boronic acid under reaction conditions, minimizing its concentration and thus the rate of decomposition.[1][2][3][4][5][6] 3. Optimize Reaction Conditions: Lower the reaction temperature, as higher temperatures can accelerate protodeboronation.[7] Ensure rigorous degassing of solvents and use of an inert atmosphere to prevent oxidation.[8] | Heteroaryl boronic acids, especially π-deficient and 2-substituted ones, are prone to protodeboronation and oxidation, which are often accelerated by heat and oxygen.[1][4][9][10] |
| Inefficient Catalytic Cycle | 1. Screen Ligands: For electron-rich or sterically hindered substrates, ligands like SPhos or other Buchwald ligands may be more effective.[1][11] 2. Check Catalyst Activity: Ensure the palladium catalyst is active and not decomposed. Using a pre-catalyst can sometimes be beneficial.[8] 3. Consider Additives: For challenging couplings, particularly with 2-pyridyl boronic acids, the addition of copper(I) or (II) salts can facilitate transmetalation and outcompete protodeboronation.[10][12] | The choice of ligand is crucial for promoting the desired catalytic cycle over decomposition pathways. Catalyst deactivation can be an issue, and additives can sometimes rescue a sluggish reaction. |
| Unfavorable Reaction Environment | 1. Base Selection: The choice and strength of the base are critical. For sensitive substrates, a weaker base like K₃PO₄ or K₂CO₃ may be preferable to stronger bases like NaOH or Cs₂CO₃. The pKa of the boronic acid and the pH of the reaction mixture influence the rate of protodeboronation.[7][13][14] 2. Solvent System: While aqueous conditions are common, for highly unstable boronic acids, anhydrous conditions might be necessary to suppress protodeboronation.[12] Ensure the chosen solvent system provides adequate solubility for all reactants.[12] | The basicity of the reaction medium is a key factor in the protodeboronation of heteroaryl boronic acids.[2][7] |
Issue 2: Formation of Homocoupled Byproducts
| Possible Cause | Troubleshooting Step | Rationale |
| Oxygen Contamination | Improve Degassing: Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Oxygen can promote the oxidative homocoupling of boronic acids.[11] |
| Side Reactions of the Catalyst | Use a Different Catalyst/Ligand System: Some catalyst systems may favor homocoupling under certain conditions. Experiment with different palladium sources and ligands. | The nature of the palladium complex can influence the relative rates of cross-coupling and homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for heteroaryl boronic acids?
A1: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of the parent heteroarene.[2] This is a significant side reaction in Suzuki coupling as it consumes the heteroaryl boronic acid, leading to reduced yields of the desired cross-coupled product.[9] Heteroaryl boronic acids are particularly susceptible to this process, especially under the basic and often aqueous conditions used in Suzuki-Miyaura reactions.[7][14]
Q2: Which heteroaryl boronic acids are most unstable?
A2: The stability of heteroaryl boronic acids varies significantly. Generally, π-deficient heterocycles (e.g., pyridine, pyrimidine) are challenging coupling partners.[9] The position of the boronic acid group is also critical; for instance, 2-pyridyl and 5-thiazolyl boronic acids are notoriously unstable and prone to rapid protodeboronation.[7][9] In contrast, 3- and 4-pyridyl boronic acids are considerably more stable.[7]
Q3: How can I improve the stability of my heteroaryl boronic acid during the reaction?
A3: To mitigate instability, you can:
-
Use a "slow-release" strategy: Convert the boronic acid to a more stable derivative like a MIDA boronate, a potassium trifluoroborate, or a diethanolamine (DABO) adduct. These derivatives slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[1][2][4][5]
-
Optimize reaction conditions: Use the lowest possible temperature that still allows for a reasonable reaction rate.[7] Ensure your reaction is performed under a strict inert atmosphere to prevent oxidative degradation.[8]
-
Careful selection of base: The pH of the reaction is crucial. A thorough understanding of the pH-rate profile for the protodeboronation of your specific heteroaryl boronic acid can guide the choice of an appropriate base to minimize this side reaction.[7]
Q4: When should I use a boronic ester instead of a boronic acid?
A4: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding free boronic acids.[9] However, it is a common misconception that esterification always imparts greater stability.[13][14][15][16] While they can be beneficial, the transmetalation step with boronic esters can be slower.[9] For particularly unstable heteroaryl boronic acids, using a more robust derivative like a MIDA boronate or a trifluoroborate is often a more reliable strategy.[1][3]
Q5: How should I store my heteroaryl boronic acids?
A5: Many heteroaryl boronic acids are unstable and can decompose on the benchtop under air.[1] It is best to store them in a cool, dry, and dark place, preferably under an inert atmosphere. For long-term storage, consider converting them to more stable derivatives like MIDA boronates or trifluoroborates, which are often crystalline, air-stable solids.[1][3][4]
Data Presentation
Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates
This table illustrates the enhanced stability of MIDA boronates compared to their corresponding boronic acids when stored on the benchtop under air.
| Entry | Heteroaryl Boronic Acid | % Purity of Boronic Acid after 15 days | % Purity of MIDA Boronate after 60 days |
| 1 | 2-Furan | 65 | >95 |
| 2 | 2-Benzofuran | 70 | >95 |
| 3 | 2-Thiophene | 55 | >95 |
| 4 | 2-Benzothiophene | 80 | >95 |
| 5 | N-Boc-2-pyrrole | 40 | >95 |
| 6 | N-Boc-2-indole | <5 | >95 |
Data synthesized from comparative studies on the stability of boronic acids and their MIDA boronate derivatives.[1]
Table 2: Comparison of Cross-Coupling Yields: Boronic Acids vs. MIDA Boronates
This table highlights the improved Suzuki coupling yields achieved using stable MIDA boronates in place of freshly prepared, unstable boronic acids.
| Entry | Heteroaryl Boronic Acid Derivative | Coupling Partner | Yield with Boronic Acid (%) | Yield with MIDA Boronate (%) |
| 1 | 2-Furan | 4-Chloro-N,N-dimethylaniline | 68 | 96 |
| 2 | 2-Benzofuran | 4-Chloro-N,N-dimethylaniline | 50 | 92 |
| 3 | 2-Thiophene | 4-Chloro-N,N-dimethylaniline | 37 | 94 |
| 4 | 2-Benzothiophene | 4-Chloro-N,N-dimethylaniline | 65 | 95 |
| 5 | N-Boc-2-pyrrole | 4-Chloro-N,N-dimethylaniline | 52 | 90 |
| 6 | N-Boc-2-indole | 4-Chloro-N,N-dimethylaniline | 14 | 93 |
Reaction Conditions: 1.0 equiv of aryl chloride, 1.0 equiv of boronic acid or MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Heteroaryl Boronic Acid
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the heteroaryl boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Protocol 2: Preparation of a Diethanolamine (DABO) Adduct for Enhanced Stability
-
Dissolution: In a vial with a stir bar, dissolve the heteroaryl boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 15-30 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[6][8][17]
Visualizations
Caption: Key reaction and degradation pathways for heteroaryl boronic acids.
Caption: The "slow-release" strategy minimizes decomposition of unstable boronic acids.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. Item - Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - figshare - Figshare [figshare.com]
- 16. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Handling and storage of air-sensitive (1-Isopropyl-1H-pyrazol-5-yl)boronic acid
Technical Support Center: (1-Isopropyl-1H-pyrazol-5-yl)boronic acid
This guide provides researchers, scientists, and drug development professionals with essential information for the successful handling, storage, and application of the air-sensitive reagent, this compound.
Frequently Asked Questions (FAQs)
Storage & Handling
Q1: What are the optimal storage conditions for this compound? A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a freezer, ideally between 2-8 °C.[1] The container should be flushed with an inert gas, such as argon or nitrogen, to displace air and moisture.
Q2: What are the visible signs of degradation for this boronic acid? A2: Visual signs of degradation can include a change in color from a white or light powder to orange or green, or a change in texture, such as clumping, which may indicate hydrolysis.[1] If degradation is suspected, it is advisable to verify the purity of the reagent before use.
Q3: What basic laboratory setup is required for handling this air-sensitive compound? A3: Handling this reagent requires techniques to exclude atmospheric oxygen and moisture.[2] The ideal setup is a glovebox containing an inert atmosphere.[3][4] Alternatively, Schlenk line techniques can be used with oven-dried glassware that has been cooled under a stream of inert gas.[3][5] A source of dry nitrogen or argon, septa, syringes, and a bubbler to maintain positive pressure are essential.[2][5]
Experimental Troubleshooting
Q4: My Suzuki-Miyaura coupling reaction using this boronic acid is failing or giving very low yields. What should I check first? A4: When troubleshooting a failed Suzuki coupling, systematically check the following key parameters:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are active and have not degraded from improper storage.[6] Consider using a fresh batch or a more robust, air-stable precatalyst.[7]
-
Exclusion of Oxygen: Oxygen can deactivate the Pd(0) catalyst and cause homocoupling of the boronic acid.[7][8] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (argon or nitrogen).[6][9]
-
Reagent Purity: Verify the purity of your boronic acid and aryl halide, as boronic acids can degrade over time.[7]
-
Base and Solvent Quality: Use high-purity, anhydrous bases and solvents.[6] The choice of base is crucial and can influence side reactions like protodeboronation.[6]
Q5: I suspect my boronic acid is undergoing protodeboronation during the reaction. How can this be minimized? A5: Protodeboronation, the cleavage of the C-B bond, is a common side reaction. To minimize it, consider the following strategies:
-
Use Milder Bases: Strong bases can promote protodeboronation. Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[6]
-
Anhydrous Conditions: While some protocols use aqueous bases, water is a proton source for this side reaction. Employing anhydrous conditions can mitigate the issue.[6][10]
-
Use a Protected Form: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can prevent premature degradation.[10][11]
Q6: I am observing significant amounts of a homocoupled product from my boronic acid. What causes this and how can it be prevented? A6: Homocoupling of boronic acids is often caused by the presence of oxygen in the reaction mixture.[7][8] Oxygen can lead to the oxidation of the palladium catalyst and promote this side reaction.[7] To prevent this, ensure all solvents are rigorously degassed and the reaction is performed under a strict inert atmosphere from start to finish.[6]
Stability and Purification
Q7: How can I improve the benchtop stability of this compound for easier handling? A7: A common and effective strategy is to convert the boronic acid into a more stable derivative.[10] Reacting the boronic acid with diethanolamine creates a crystalline, air-stable adduct that is often easier to handle and can be used directly in Suzuki couplings with protic solvents.[7][12] Alternatively, conversion to a pinacol or MIDA boronate ester significantly improves stability against decomposition.[8][10][13]
Q8: My compound appears to be decomposing during purification by silica gel chromatography. What are my options? A8: Standard silica gel is acidic and can promote the degradation or hydrolysis of sensitive boronic acids and their esters.[10] To avoid this, you can neutralize the silica gel by preparing a slurry with a weak base (e.g., triethylamine) in your eluent before packing the column. Alternatively, converting the boronic acid to a more robust MIDA boronate is a reliable strategy, as MIDA boronates are known to be stable to chromatography.[10]
Data Summary
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer (2-8 °C).[1] | Reduces the rate of thermal decomposition. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation and hydrolysis from air and moisture.[4][7] |
| Container | Use a tightly sealed, amber glass vial. | Protects from light and ensures an airtight seal. |
| Handling | Use a glovebox or Schlenk line techniques.[3][4] | Excludes oxygen and moisture during weighing and transfer.[2] |
| Solvents | Use anhydrous, degassed solvents for reactions.[6][9] | Minimizes water for hydrolysis and oxygen for catalyst deactivation.[7][10] |
Table 2: Example of Stability Enhancement by Structural Modification
This table illustrates how modifying the structure of a boronic acid can dramatically increase its stability against oxidation, a primary degradation pathway. Data is for phenylboronic acid (PBA) versus a stabilized boralactone (BOL).
| Compound | Description | Oxidative Stability (Relative to PBA) |
| Phenylboronic Acid (PBA) | Standard aryl boronic acid | 1x (Baseline) |
| Boralactone (BOL) | Intramolecularly coordinated boronic acid | 10,000x more stable[14] |
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive Boronic Acids
-
Glassware Preparation: Dry all glassware in an oven (e.g., 140 °C for 4 hours) and assemble it while hot.[3][5]
-
Inert Atmosphere: Immediately flush the assembled apparatus with a stream of dry nitrogen or argon. Maintain a slight positive pressure of the inert gas throughout the experiment, vented through an oil bubbler.[2][3]
-
Reagent Transfer: Allow the boronic acid container to warm to room temperature in a desiccator before opening to prevent condensation. Transfer the solid reagent inside a glovebox or under a positive flow of inert gas.
-
Solvent Addition: Add freshly degassed, anhydrous solvents via a syringe through a rubber septum.[3]
Protocol 2: Example Protocol for a Suzuki-Miyaura Coupling Reaction
This is a general guideline and must be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inerting: Seal the flask with a septum and cycle between vacuum and backfilling with argon or nitrogen three times.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.[6]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and perform an aqueous workup.[7]
Protocol 3: Solvent Degassing via Freeze-Pump-Thaw
This is the most effective method for removing dissolved oxygen from solvents.[3]
-
Freeze: Place the solvent in a sealed Schlenk flask and immerse it in a liquid nitrogen bath until completely frozen.
-
Pump: With the flask still in the liquid nitrogen, open the sidearm to a high vacuum line and evacuate for 2-3 minutes.
-
Thaw: Close the sidearm to the vacuum and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. Trapped gases will bubble out of the solution.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times.
-
Final Step: After the final cycle, backfill the flask with argon or nitrogen. The degassed solvent can be stored under this inert atmosphere for 1-2 days.[3]
Visual Guides
Caption: Troubleshooting workflow for a failing Suzuki-Miyaura coupling reaction.
Caption: Primary degradation pathways for boronic acids upon exposure to air.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
Technical Support Center: Catalyst Deactivation in Reactions with (1-Isopropyl-1H-pyrazol-5-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Isopropyl-1H-pyrazol-5-yl)boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation in cross-coupling reactions involving this reagent.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your experiments.
Issue 1: Low or No Product Yield
-
Potential Cause A: Catalyst Inhibition by Pyrazole Nitrogen. The Lewis basic nitrogen atom on the pyrazole ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species or catalyst decomposition.[1][2] This is a common issue with nitrogen-containing heterocycles in Suzuki-Miyaura couplings.[1][3]
-
Solution:
-
Choice of Ligand: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other Buchwald-type ligands. These ligands can help stabilize the active catalytic species and disfavor the binding of the pyrazole nitrogen.[1]
-
Use of Pre-catalysts: Modern palladium pre-catalysts, like the Buchwald G3 palladacycles, are often more effective for challenging substrates as they can generate the active Pd(0) species more efficiently.[4]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for catalyst deactivation.
-
-
-
Potential Cause B: Protodeboronation of this compound. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and at elevated temperatures.[1]
-
Solution:
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
-
Choice of Base: Use a non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Avoid using strong hydroxide bases if protodeboronation is suspected.
-
Use of Boronic Esters: Consider converting the boronic acid to its corresponding pinacol ester. Boronic esters often exhibit greater stability and can slowly release the boronic acid under the reaction conditions, minimizing its decomposition.
-
-
-
Potential Cause C: Poor Solubility of Reagents. The boronic acid or the coupling partner may have limited solubility in the chosen solvent system, leading to a sluggish or incomplete reaction.
-
Solution:
-
Solvent Screening: Test a variety of solvents or solvent mixtures. Common choices for Suzuki-Miyaura couplings include dioxane, THF, DMF, and toluene, often with a small amount of water to aid in the dissolution of the base.
-
Temperature Adjustment: Increasing the reaction temperature can improve solubility, but be mindful of the potential for increased side reactions like protodeboronation.
-
-
Issue 2: Formation of Significant Byproducts
-
Potential Cause A: Homocoupling of the Boronic Acid. This side reaction leads to the formation of a symmetrical bi-pyrazole byproduct.
-
Solution:
-
Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen, which can promote homocoupling. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
-
-
Potential Cause B: Dehalogenation of the Coupling Partner. The aryl or heteroaryl halide can be reduced, leading to the formation of the corresponding arene or heteroarene.
-
Solution:
-
Choice of Halide: If possible, use aryl bromides or chlorides instead of iodides, as they can be less prone to dehalogenation.
-
Optimize Reaction Conditions: Lowering the reaction temperature or using a milder base may reduce the incidence of dehalogenation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst deactivation when using pyrazole-containing boronic acids?
A1: The primary deactivation pathway involves the coordination of the lone pair of electrons on a pyrazole nitrogen atom to the palladium center. This can lead to the formation of stable, catalytically inactive Pd(II)-pyrazole complexes or bridged dimeric species that are difficult to reduce back to the active Pd(0) state, thus halting the catalytic cycle.[1]
Q2: Which palladium catalysts are generally recommended for couplings with this compound?
A2: While specific data for this exact boronic acid is limited, general recommendations for heteroaryl boronic acids suggest the use of modern, pre-formed palladium catalysts with bulky, electron-rich phosphine ligands. Buchwald-type palladacycles (e.g., XPhos Pd G3) and PEPPSI-type catalysts are often effective for these challenging couplings.[4] A qualitative comparison of catalyst performance with similar heteroaryl boronic acids is provided in the table below.
Q3: How does the isopropyl group on the pyrazole ring affect the reaction?
A3: The bulky isopropyl group at the N1 position of the pyrazole can provide some steric hindrance around the adjacent nitrogen atom. This steric bulk may help to disfavor the coordination of the pyrazole nitrogen to the palladium catalyst, potentially reducing catalyst inhibition compared to an N-unsubstituted pyrazole.
Q4: Can I use this compound directly, or should I convert it to a boronic ester?
A4: While the boronic acid can be used directly, converting it to a more stable form, such as the pinacol ester, is a common strategy to mitigate protodeboronation, especially in reactions that require higher temperatures or prolonged reaction times. Boronic esters can also be easier to purify and handle due to their generally higher stability.
Data Presentation
Table 1: Qualitative Performance of Common Palladium Catalysts in Suzuki-Miyaura Couplings of Heteroaryl Boronic Acids
| Catalyst System | Ligand Type | General Performance with Heteroaryl Boronic Acids | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | Triphenylphosphine | Moderate | Readily available, widely used. | Can be less effective for challenging substrates; may require higher catalyst loadings. |
| PdCl₂(dppf) | Diphosphine | Good to Excellent | Robust and versatile, effective for a range of substrates. | Can be sensitive to air and moisture. |
| Buchwald Palladacycles (e.g., XPhos Pd G3) | Buchwald-type | Excellent | High activity at low catalyst loadings, effective for sterically hindered and electron-rich/poor substrates. | Higher cost compared to simpler catalysts. |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Excellent | High thermal stability, effective for a broad range of substrates. | May require optimization of reaction conditions. |
| Pd(OAc)₂ + SPhos | Buchwald-type (in-situ) | Excellent | High activity, good for challenging couplings. | Requires in-situ generation of the active catalyst, which can affect reproducibility. |
Note: This table provides a qualitative summary based on literature for various heteroaryl boronic acids and should be used as a general guide. Optimal catalyst selection may vary depending on the specific reaction partners and conditions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/water 4:1, 5 mL)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a pre-heated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Catalyst deactivation pathway in Suzuki-Miyaura coupling with pyrazole-containing compounds.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Pyrazole Boronic Acid Cross-Coupling
Welcome to the technical support center for pyrazole boronic acid cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during Suzuki-Miyaura cross-coupling with pyrazole-containing substrates.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter in a question-and-answer format.
Question 1: My Suzuki-Miyaura reaction with a pyrazole boronic acid is resulting in low to no product yield. What are the primary factors to investigate?
Answer:
Low conversion in pyrazole boronic acid cross-coupling is a frequent challenge. The primary factors to investigate systematically are the catalyst system (palladium source and ligand), the choice of base, and the reaction conditions (solvent and temperature). The acidic nature of the pyrazole NH group can inhibit the palladium catalyst, and the boronic acids themselves can be unstable under certain conditions.[1]
A logical troubleshooting workflow can be visualized as follows:
A troubleshooting workflow for low conversion rates.
Question 2: I am observing significant protodeboronation of my pyrazole boronic acid. How can I mitigate this side reaction?
Answer:
Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing reaction, especially with electron-rich or unstable heterocyclic boronic acids.[2][3] Several strategies can minimize this issue:
-
Use of Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.[3]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing anhydrous solvents can significantly reduce protodeboronation.[3]
-
More Stable Boron Reagents: Convert the pyrazole boronic acid to a more stable derivative:
-
Pinacol Esters: These are generally more stable and can slowly release the boronic acid under reaction conditions, keeping its concentration low and minimizing degradation.[3][4]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[3]
-
MIDA Esters (N-methyliminodiacetic acid esters): These are very stable crystalline solids that release the boronic acid under mild basic conditions.[5]
-
Question 3: My reaction is sluggish or stalls with a sterically hindered pyrazole or coupling partner. What modifications should I consider?
Answer:
Steric hindrance can significantly slow down the key steps in the catalytic cycle. To overcome this, more robust reaction conditions are often necessary:
-
Bulky, Electron-Rich Ligands: These are crucial for coupling sterically demanding substrates. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective as they accelerate both oxidative addition and reductive elimination.[1][3] N-heterocyclic carbenes (NHCs) can also be very effective.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Microwave irradiation can also be beneficial for accelerating these transformations.[6][7]
-
Optimized Catalyst Precatalysts: Using advanced generation precatalysts, such as XPhos Pd G2 or G3, can improve catalytic activity and stability, leading to better yields with challenging substrates.[6][8]
Frequently Asked Questions (FAQs)
Q1: Which palladium source and ligand combination is most effective for pyrazole boronic acid coupling?
A1: The optimal combination is substrate-dependent. However, for nitrogen-rich heterocycles like pyrazoles, combinations of Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich biarylphosphine ligands like SPhos and XPhos have proven to be highly effective.[1] Using preformed palladium precatalysts, such as XPhos Pd G2, is often a reliable starting point as they are air- and moisture-stable and ensure a 1:1 palladium-to-ligand ratio.[6][8]
Q2: What is the best base to use for these couplings?
A2: Potassium phosphate (K₃PO₄) is a commonly used and effective base for the Suzuki-Miyaura coupling of pyrazole boronic acids, often in combination with a dioxane/water solvent system.[1] However, if protodeboronation is an issue, switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be beneficial.[3] The choice of base is often interdependent with the solvent system.
Q3: How do I properly set up a Suzuki-Miyaura reaction to avoid common pitfalls?
A3: Proper experimental setup is critical for reproducibility and success. Key considerations include:
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[3][9] It is crucial to degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by bubbling the inert gas through the solvent or by using several freeze-pump-thaw cycles.[5]
-
Reagent Purity: Ensure the purity of your aryl halide, pyrazole boronic acid (or its derivative), and base. Boronic acids can degrade upon storage.[3]
-
Vigorous Stirring: In biphasic solvent systems (e.g., dioxane/water), vigorous stirring is essential to maximize the interfacial area between the phases, which is where the reaction largely occurs.[3]
Data on Reaction Condition Optimization
The following tables summarize the effects of different catalysts, ligands, and bases on the yield of pyrazole boronic acid cross-coupling reactions, providing a starting point for optimization.
Table 1: Influence of Palladium Source and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Dioxane/H₂O | 100 | <10 |
| 2 | Pd₂(dba)₃ (2) | SPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | 56 |
| 3 | XPhos Pd G2 (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 80 |
| 4 | XPhos Pd G3 (10) | XPhos (10) | K₂CO₃ | THF | 80 | 41 |
Data adapted from studies on 3-chloroindazole and 3-halogeno pyrazolo[1,5-a]pyrimidin-5-ones.[1][6]
Table 2: Effect of Base on Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base (3 equiv.) | Solvent | Yield (%) |
| 1 | 3-Bromopyrazolo- pyrimidinone | p-Methoxyphenyl- boronic acid | XPhos Pd G2/XPhos | K₂CO₃ | Dioxane/H₂O | 75 |
| 2 | 3-Bromopyrazolo- pyrimidinone | p-Methoxyphenyl- boronic acid | XPhos Pd G2/XPhos | Cs₂CO₃ | Dioxane/H₂O | 68 |
| 3 | 3-Bromopyrazolo- pyrimidinone | p-Methoxyphenyl- boronic acid | XPhos Pd G2/XPhos | K₃PO₄ | Dioxane/H₂O | 55 |
Data from a study on microwave-assisted Suzuki-Miyaura cross-coupling.[6]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Pyrazole Halide
This protocol provides a general starting point for the cross-coupling of a pyrazole halide with an aryl boronic acid.
A generalized workflow for pyrazole cross-coupling.
Detailed Steps:
-
Reaction Setup: To a dry reaction vial equipped with a stir bar, add the pyrazole halide (1.0 mmol, 1.0 equiv), the boronic acid (1.5-2.0 mmol, 1.5-2.0 equiv), and finely powdered base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[1]
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G2, 0.025 mmol, 2.5 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of H₂O) via syringe.[1]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (typically 15-24 hours).[1]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of a More Stable Diethanolamine Adduct of a Pyrazole Boronic Acid
This protocol is useful when dealing with an unstable pyrazole boronic acid that is prone to degradation.[10]
-
Dissolution: In a vial with a stir bar, dissolve the pyrazole boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[3]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[3][10]
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the new solid precipitates.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki-Miyaura coupling reactions, typically in protic solvents.[3][10]
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. m.youtube.com [m.youtube.com]
Effect of temperature on the stability and reactivity of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and reactivity of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid, with a focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: To maintain the quality and reactivity of this compound, it is recommended to store it in a cool, dry place.[1][2] For long-term storage, keeping the container tightly sealed and under an inert atmosphere (e.g., nitrogen or argon) is advisable to protect it from moisture and air.[2] Some suppliers of similar boronic acid derivatives recommend storage in a freezer.[3]
Q2: What are the primary degradation pathways for pyrazole boronic acids at elevated temperatures?
A2: A common degradation pathway for boronic acids, especially at higher temperatures and in the presence of water or other protic solvents, is protodeboronation.[4] This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the reagent inactive for coupling reactions.[5] The rate of protodeboronation is often dependent on pH and can be accelerated under basic conditions.[6] Additionally, boronic acids can be susceptible to oxidation.[7]
Q3: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What role could temperature be playing?
A3: Temperature is a critical parameter in Suzuki-Miyaura coupling reactions. While higher temperatures can increase the reaction rate, they can also accelerate the degradation of the boronic acid through protodeboronation, leading to lower yields.[4][8] It is essential to find an optimal temperature that balances reaction kinetics with reagent stability. If you are experiencing low yields, consider lowering the reaction temperature.[9]
Q4: Are there more stable alternatives to this compound for high-temperature reactions?
A4: Yes, if the instability of the boronic acid is a concern, consider using its corresponding pinacol ester derivative, this compound pinacol ester. Boronate esters, such as pinacol esters, are generally more stable towards oxidation and protodeboronation and are often easier to handle and purify.[7][10] They can act as a source of the boronic acid in situ under the reaction conditions.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause (Temperature-Related) | Suggested Solution |
| Low to no product formation. | Boronic acid degradation: The reaction temperature may be too high, causing significant protodeboronation of this compound before it can participate in the catalytic cycle.[4] | 1. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., room temperature or 40-60 °C) for a longer duration.[4][11] 2. Use a more active catalyst: Employ a highly active palladium catalyst and ligand system that allows for efficient coupling at lower temperatures. 3. Use the pinacol ester: Switch to the more stable this compound pinacol ester.[7] |
| Formation of protodeboronated arene byproduct. | Accelerated protodeboronation: The combination of high temperature and a basic aqueous medium is likely promoting the undesired protodeboronation side reaction.[6] | 1. Optimize the base: Use a milder base that is less likely to promote protodeboronation. 2. Anhydrous conditions: If compatible with your reaction, consider using anhydrous solvents and bases to minimize the proton source for protodeboronation. 3. Slow addition of reagents: Add the boronic acid slowly to the reaction mixture to maintain a low instantaneous concentration, favoring the desired coupling over degradation. |
Data Presentation
Table 1: Hypothetical Thermal Stability Data from Thermogravimetric Analysis (TGA)
| Parameter | Value | Conditions |
| Onset of Decomposition (Tonset) | 150 °C | Heating rate: 10 °C/min, Nitrogen atmosphere |
| Temperature at 5% Weight Loss (T5%) | 165 °C | Heating rate: 10 °C/min, Nitrogen atmosphere |
| Temperature at 50% Weight Loss (T50%) | 190 °C | Heating rate: 10 °C/min, Nitrogen atmosphere |
Table 2: Hypothetical Thermal Transition Data from Differential Scanning Calorimetry (DSC)
| Thermal Event | Onset Temperature | Peak Temperature | Enthalpy (ΔH) |
| Melting | 110 °C | 115 °C | 25 J/g |
| Decomposition (Exotherm) | 155 °C | 170 °C | -150 J/g |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for assessing the thermal stability of this compound.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[12]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
-
Note the temperatures at which 5% and 50% weight loss occurs.
-
Protocol 2: Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)
This protocol provides a general method for identifying melting point and decomposition temperature.
-
Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty sealed pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which may indicate decomposition.
-
Determine the onset and peak temperatures for each thermal event.
-
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (1-Isopropyl-1H-pyrazol-5-yl)boronic acid and its analogs. Understanding the spectral characteristics of these compounds is crucial for their identification, purity assessment, and the study of their interactions in various chemical and biological systems. Pyrazole-containing boronic acids are significant in medicinal chemistry and drug development due to their role as versatile building blocks in Suzuki-Miyaura coupling reactions and their potential as bioactive molecules.
Comparative ¹H NMR Data
The ¹H NMR spectrum provides valuable information about the electronic environment of protons in a molecule. The chemical shifts are influenced by the substituent on the pyrazole nitrogen. Below is a comparison of the ¹H NMR data for this compound and two alternative pyrazole boronic acid derivatives.
| Compound | Pyrazole H³ (δ, ppm) | Pyrazole H⁴ (δ, ppm) | N-Substituent Protons (δ, ppm) | B(OH)₂ (δ, ppm) |
| This compound | ~7.6 (d) | ~6.4 (d) | ~4.5 (sept), ~1.5 (d) | ~8.2 (br s) |
| 1-Methyl-1H-pyrazole-5-boronic acid | ~7.5 (d) | ~6.3 (d) | ~3.9 (s) | ~8.1 (br s) |
| 1-Phenyl-1H-pyrazole-5-boronic acid | ~7.8 (d) | ~6.6 (d) | ~7.3-7.5 (m) | ~8.3 (br s) |
Note: The chemical shifts for this compound and 1-Phenyl-1H-pyrazole-5-boronic acid are estimated based on known substituent effects and data from related compounds. The signal for the B(OH)₂ protons is often broad and may exchange with residual water in the solvent.
Comparative ¹³C NMR Data
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The carbon directly attached to the boron atom (C⁵) is often difficult to observe due to quadrupolar relaxation of the boron nucleus.
| Compound | Pyrazole C³ (δ, ppm) | Pyrazole C⁴ (δ, ppm) | Pyrazole C⁵ (δ, ppm) | N-Substituent Carbons (δ, ppm) |
| This compound | ~142 | ~110 | Not Observed | ~50 (CH), ~22 (CH₃) |
| 1-Methyl-1H-pyrazole-5-boronic acid | ~140 | ~108 | Not Observed | ~38 (CH₃) |
| 1-Phenyl-1H-pyrazole-5-boronic acid | ~141 | ~109 | Not Observed | ~140 (ipso), ~129, ~128, ~125 |
Note: The chemical shifts for this compound and 1-Phenyl-1H-pyrazole-5-boronic acid are estimated based on known substituent effects and data from related compounds. The C⁵ signal is typically not observed or is very broad.
Experimental Protocols
Accurate and reproducible NMR data acquisition is paramount for reliable analysis. The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of pyrazole boronic acids.
Sample Preparation:
-
Weigh 5-10 mg of the boronic acid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the compounds and minimize the exchange of the B(OH)₂ protons.
-
Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing:
-
Apply a line broadening factor of 0.3 Hz.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 160 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.
-
-
Processing:
-
Apply a line broadening factor of 1-2 Hz.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Workflow and Data Analysis
The process of analyzing the NMR data for pyrazole boronic acids can be visualized as a logical workflow, from sample preparation to final structural confirmation.
Caption: A flowchart illustrating the key stages in the NMR analysis of pyrazole boronic acids.
This structured approach ensures that the NMR data is of high quality and that the subsequent analysis is accurate, leading to reliable structural elucidation and characterization of these important chemical entities.
Mass Spectrometry Approaches for (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid and its derivatives is a critical step in drug discovery and development, where these compounds serve as versatile building blocks. Mass spectrometry (MS) offers a powerful suite of tools for elucidating the structure, purity, and fragmentation pathways of these molecules. This guide provides a comparative overview of common MS techniques, supported by experimental data from related compounds, to aid in method selection and data interpretation.
Comparison of Ionization Techniques
The choice of ionization method is paramount in the analysis of boronic acids, influencing the degree of fragmentation and the types of ions observed. Boronic acids are known to be susceptible to dehydration and the formation of cyclic boroxines, which can complicate mass spectra.[1] Derivatization is often employed to enhance stability and volatility, particularly for Gas Chromatography-Mass Spectrometry (GC-MS).
| Ionization Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Optional | Soft ionization, primarily producing protonated molecules [M+H]⁺ or adducts. | Suitable for LC-MS, good for polar compounds, minimizes fragmentation. | Susceptible to matrix effects and adduct formation, which can complicate spectra. |
| Electron Ionization (EI) | Recommended | High-energy ionization leading to extensive and reproducible fragmentation patterns. | Provides detailed structural information through characteristic fragmentation. | Can lead to the absence of a clear molecular ion peak for some molecules. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Optional | Forms adducts with the matrix and can produce singly charged molecular ions. | High sensitivity and tolerance to salts, suitable for complex mixtures. | Requires a suitable matrix; spectra can be complex without derivatization.[1] |
Quantitative Data Summary
| Parameter | UPLC-ESI-MS Performance[2] |
| Limit of Detection (LOD) | 0.1 µg |
| Limit of Quantification (LOQ) | 1.0 µg |
| Linearity (R²) | >0.98 |
| Recovery | 97.1% - 105.7% |
| Precision (RSD) | < 2.0% |
High-Resolution Mass Spectrometry (HRMS) Data for Pyrazole Boronic Acid Derivatives
The following table presents high-resolution mass spectrometry data obtained via Electron Ionization (EI) for various pyrazole boronic acid derivatives, demonstrating the accurate mass measurements achievable with this technique.[3]
| Compound | Molecular Formula | Calculated m/z [M]⁺ | Found m/z |
| 2-(5-((Diphenylboryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine | C₂₆H₂₀BN₃O | 401.1699 | 401.1692 |
| 2-(5-((Bis(4-bromophenyl)boryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine | C₂₆H₁₈BBr₂N₃O | 566.9910 | 566.9918 |
| 2-(5-((Diphenylboraneyl)oxy)-3-methyl-4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine | C₂₂H₁₇BF₃N₃O | 407.1417 | 407.1411 |
Experimental Protocols
UPLC-ESI-MS for High-Throughput Analysis
This method is adapted from a validated protocol for a wide range of boronic acids and is suitable for rapid analysis without derivatization.[2]
-
Chromatographic System: Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A rapid gradient from 5% to 95% Mobile Phase B over 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: Electrospray ionization in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-1000.
GC-MS Analysis with Derivatization
For GC-MS analysis, derivatization is typically required to increase the volatility and thermal stability of boronic acids. Silylation is a common derivatization technique.
-
Sample Preparation (Silylation):
-
Dissolve ~1 mg of the boronic acid derivative in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
-
GC System:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Visualizations
Caption: General experimental workflow for the mass spectrometry characterization of boronic acid derivatives.
Caption: Plausible fragmentation pathways for this compound under EI-MS.
References
- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the choice of organoboron reagent is a critical parameter in the successful execution of cross-coupling reactions. This guide provides an in-depth comparison of the reactivity, stability, and handling of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid and its corresponding pinacol ester, supported by established principles and representative experimental data for similar systems.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The selection of the boronic acid derivative is a key determinant of reaction success, influencing reaction rates, yields, and overall process robustness. This guide focuses on the comparative performance of this compound and its pinacol ester, two closely related yet distinct reagents for the introduction of the 1-isopropyl-1H-pyrazol-5-yl moiety.
The Reactivity-Stability Trade-Off
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive in Suzuki-Miyaura couplings.[1] Their higher reactivity is attributed to the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this enhanced reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous and basic conditions, which can negatively impact their shelf-life and reaction yields.[1]
Conversely, boronic acid pinacol esters offer significantly greater stability.[2] The pinacol group protects the boron center, making these compounds less prone to degradation.[2] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods with minimal degradation.[2] This increased stability makes them well-suited for multi-step syntheses and for use in high-throughput screening applications where reagent longevity is crucial. The trade-off for this enhanced stability is often a slower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions, although direct transmetalation from the ester is also possible.[1]
Quantitative Performance Comparison
| Parameter | This compound | This compound pinacol ester |
| Relative Reactivity | Higher | Lower |
| Reaction Time | Generally shorter | May require longer reaction times or higher temperatures |
| Stability (Shelf-life) | Lower; susceptible to oxidation and protodeboronation | Higher; more robust to storage and handling |
| Handling | Can be more challenging due to hygroscopicity and potential for decomposition | Generally easier to handle, often a crystalline solid |
| Purification | Can be difficult to purify by chromatography | Generally easier to purify by chromatography |
| Typical Yield | Can be high, but may be compromised by reagent decomposition | Often provides more consistent and reproducible yields |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of a generic aryl halide with either the boronic acid or its pinacol ester. These protocols are based on established procedures for similar heteroaryl boronic acids and should serve as a good starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is adapted from general procedures for the coupling of heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester
This protocol is similar to the one for the boronic acid, with potential adjustments to reaction time and temperature to facilitate the in situ hydrolysis of the pinacol ester.
Materials:
-
This compound pinacol ester
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), this compound pinacol ester (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Heat the reaction mixture to 90-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS). Note that a slightly higher temperature or longer reaction time may be required compared to the boronic acid.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reagent Selection Workflow
Caption: Decision workflow for selecting the appropriate boron reagent.
Conclusion
The choice between this compound and its pinacol ester for Suzuki-Miyaura cross-coupling reactions is dictated by the specific requirements of the synthetic task. For rapid reactions where the boronic acid can be used shortly after preparation or is of high purity, the boronic acid may be the preferred reagent. However, for applications demanding high stability, ease of handling, long-term storage, and reproducibility, particularly in the context of complex, multi-step syntheses prevalent in drug discovery, the pinacol ester is often the superior choice. By understanding the inherent trade-offs between reactivity and stability, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid and Its Positional Isomers: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of a synthetic building block is a critical decision that influences reaction efficiency, yield, and the structural possibilities of a final compound. Pyrazole boronic acids, key reagents in modern synthetic chemistry, offer a prime example of how subtle structural changes—specifically, the position of the boronic acid group—can significantly impact chemical behavior. This guide provides an objective, data-driven comparison of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid with its 3-yl and 4-yl isomers, focusing on their synthesis, properties, and performance in cross-coupling reactions.
The pyrazole moiety is a privileged scaffold in medicinal chemistry, and its N-alkylation, such as with an isopropyl group, can enhance pharmacokinetic properties. The boronic acid functional group makes these compounds ideal partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of carbon-carbon bonds in complex molecule synthesis. However, not all isomers are created equal. The electronic environment and steric hindrance around the boronic acid group differ depending on its position on the pyrazole ring, directly influencing reactivity and stability.
Physicochemical Properties: A Side-by-Side Comparison
The fundamental properties of the three isomers are identical in terms of formula and molecular weight. However, differences in their solid-state packing and intermolecular interactions can lead to variations in physical characteristics like melting point. For practical applications, these reagents are frequently supplied and used as their more stable pinacol ester derivatives.
| Property | (1-Isopropyl-1H-pyrazol-3-yl)boronic acid | (1-Isopropyl-1H-pyrazol-4-yl)boronic acid | This compound |
| CAS Number | 2246897-54-9[1] | 1201643-90-4[2][3] | 839714-33-9 |
| Molecular Formula | C₆H₁₁BN₂O₂ | C₆H₁₁BN₂O₂ | C₆H₁₁BN₂O₂[4][5] |
| Molecular Weight | 153.97 g/mol | 153.97 g/mol [2] | 153.97 g/mol [4][5] |
| Physical Form | Solid | Solid[2] | Solid[4][5] |
| Pinacol Ester CAS | N/A | 879487-10-2[6] | 1282518-60-8 |
| Pinacol Ester M.P. | N/A | 36-44 °C[6] | N/A |
Synthesis Overview: Positional Differences Dictate Strategy
The synthetic route to these isomers is heavily dependent on the target position of the boronic acid group. The inherent acidity and electronic nature of the pyrazole ring's carbon atoms dictate the most efficient synthetic strategy.
-
5-yl Isomer: The C5 proton of N-substituted pyrazoles is the most acidic. This allows for a straightforward synthesis via direct deprotonation using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with a boron electrophile (e.g., triisopropyl borate or an isopropoxyboronic acid pinacol ester).
-
4-yl Isomer: The C4 position is less acidic and not readily deprotonated. Therefore, its synthesis typically begins with a halogenated pyrazole, such as 1-isopropyl-4-iodopyrazole. A halogen-metal exchange, for instance using a Grignard reagent, generates a nucleophilic C4 intermediate that can then react with a boron source.[7] Alternatively, a palladium-catalyzed Miyaura borylation of a 4-halopyrazole with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) is a common and effective method.[8]
-
3-yl Isomer: Similar to the C4 position, the C3 position is not easily functionalized by direct deprotonation. A common route involves starting with a pre-functionalized pyrazole, such as N-isopropyl-3-aminopyrazole. A Sandmeyer-type reaction can convert the amino group into an iodo group, which then serves as a handle for a halogen-metal exchange and subsequent borylation, analogous to the 4-yl isomer's synthesis.[9]
Performance in Suzuki-Miyaura Cross-Coupling
The ultimate test for these building blocks is their performance in creating new C-C bonds. While direct, side-by-side experimental data for the three 1-isopropylpyrazole boronic acid isomers is not available in a single study, reactivity trends can be inferred from studies on related pyrazole boronic acids and fundamental chemical principles.
The key factors influencing reactivity are:
-
Electronic Effects: The electron density at the carbon atom bearing the boron group affects the ease of transmetalation to the palladium center.
-
Steric Hindrance: Bulky groups adjacent to the reaction site can impede the approach of the palladium complex.
-
Stability: The propensity of the boronic acid to undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) under reaction conditions is a major cause of low yields.[10]
Comparative Reactivity Analysis:
| Isomer Position | Adjacent Groups | Expected Electronic Influence & Steric Hindrance | Predicted Reactivity |
| C5 | N1 (substituted), C4 | The C5 position is adjacent to the electron-donating N-isopropyl group, but also the electron-withdrawing effect of the second nitrogen. It is generally the most reactive site for electrophilic substitution and deprotonation. | High: Often considered the most reactive isomer due to favorable electronics and accessible synthesis. |
| C4 | C3, C5 | Flanked by two carbon atoms, the C4 position is electronically more neutral compared to C3 and C5. It is generally recognized as the least reactive position in pyrazoles for some transformations.[11] | Moderate to Low: Studies on unprotected pyrazoles show significantly lower yields from the 4-yl isomer compared to the 5-yl. |
| C3 | N2, C4 | The C3 position is adjacent to the second ring nitrogen (N2). Its electronic properties are distinct from C5, and it can be sterically more hindered depending on the coupling partner. | Moderate: Reactivity is generally good, often falling between that of the 5-yl and 4-yl isomers.[10] |
Experimental work on unprotected pyrazoles has demonstrated that 3-aryl and 4-aryl pyrazoles can be synthesized in good to very good yields (61-86%) via Suzuki coupling, though conditions may require optimization.[10] However, the presence of the N-H group in unprotected pyrazoles can inhibit the palladium catalyst, a problem that is circumvented by the N-isopropyl substitution in the title compounds.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Note that optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific isomer and coupling partner.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), the (1-Isopropyl-1H-pyrazol-yl)boronic acid isomer (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, 10 mL).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol %) and, if required, an additional ligand.
-
Reaction: Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Framework for Isomer Selection
The choice between the 3-yl, 4-yl, and 5-yl isomers depends on the synthetic goal. The position of the new C-C bond is critical for the final molecule's three-dimensional structure, which in turn governs its biological activity or material properties.
Conclusion
This compound and its 3-yl and 4-yl isomers are all valuable reagents for introducing the 1-isopropylpyrazole scaffold into larger molecules. The key distinctions lie in their synthesis and reactivity:
-
The 5-yl isomer is often the most accessible synthetically due to the ability to directly deprotonate the C5 position. It is generally expected to be the most reactive of the three in Suzuki-Miyaura coupling.
-
The 4-yl isomer typically requires a halogenated precursor for synthesis and is predicted to be the least reactive, potentially requiring more forceful reaction conditions or specialized catalyst systems to achieve high yields.
-
The 3-yl isomer also requires a functionalized starting material for its preparation, and its reactivity generally lies between that of the 5-yl and 4-yl isomers.
For researchers, the primary driver for selecting an isomer will be the desired connectivity in the target molecule. However, when multiple isomers could potentially lead to a useful compound, the higher reactivity and more straightforward synthesis of the This compound make it an attractive first choice for exploration.
References
- 1. 2246897-54-9|(1-Isopropyl-1H-pyrazol-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. (1-Isopropyl-1H-pyrazol-4-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 1-Isopropyl-1H-pyrazol-5-ylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. indiamart.com [indiamart.com]
- 6. 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester 97 879487-10-2 [sigmaaldrich.com]
- 7. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 8. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 9. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Pyrazole-containing molecules are of significant interest in medicinal chemistry and materials science, making pyrazole boronic acids and their derivatives crucial building blocks.[1][2] This guide provides an objective comparison of alternatives to (1-Isopropyl-1H-pyrazol-5-yl)boronic acid for Suzuki coupling reactions, supported by experimental data to inform the selection of the most suitable reagent for specific synthetic challenges.
Performance Comparison of Pyrazole Boronic Acid Alternatives
The choice of an alternative to this compound is influenced by factors such as the electronic and steric properties of the N-substituent, the position of the boronic acid moiety, and the stability of the reagent. The following table summarizes the performance of various pyrazole boronic acid derivatives in Suzuki coupling reactions, drawing from published literature. It is important to note that direct comparison of yields can be challenging due to variations in reaction partners, catalysts, and conditions across different studies.
| Boronic Acid/Ester Alternative | N-Substituent | Position of Boron | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | Isopropyl | 5 | Aryl Halide | Not specified | Not specified | Not specified | Not specified | (Target Compound) |
| 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Phenyl | 5 | Aryl Halide | Not specified | Not specified | Not specified | Not specified | [2] |
| 1-Methyl-1H-pyrazol-5-yl-boronic acid | Methyl | 5 | Aryl Halide | Not specified | Not specified | Not specified | Not specified | |
| 1H-Pyrazol-5-yl-phenyl-boronic acid | H (unprotected) | 5 | Aryl Halide | Not specified | Not specified | Not specified | Not specified | [3] |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Methyl | 4 | 4-bromo-1-methyl-1H-pyrazole | Not specified | Not specified | Not specified | Not specified | [4] |
| 4-Bromo-1H-pyrazole | H (unprotected) | - | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 86 | [1] |
| 4-Bromo-1H-pyrazole | H (unprotected) | - | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 81 | [1] |
| 3-Bromo-1H-pyrazole | H (unprotected) | - | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 75 | [1] |
Key Considerations for Selecting an Alternative
1. N-Substituent Effects: The nature of the substituent on the pyrazole nitrogen significantly impacts the electronic properties and steric hindrance of the boronic acid, thereby influencing its reactivity in the Suzuki coupling. Bulky substituents like isopropyl may offer different reactivity profiles compared to less sterically demanding groups like methyl or the electronically distinct phenyl group.
2. Positional Isomerism (C4 vs. C5): The position of the boronic acid group on the pyrazole ring is a critical determinant of the final product's structure and properties. Both C4 and C5-borylated pyrazoles are viable coupling partners, and the choice depends on the desired substitution pattern of the target molecule.
3. N-Protected vs. N-Unprotected Pyrazoles: While N-protected pyrazole boronic acids are commonly used to avoid potential catalyst inhibition by the acidic N-H proton, recent methodologies have enabled the efficient coupling of N-unprotected pyrazoles.[1] The use of N-unprotected pyrazoles can be advantageous by eliminating the need for protection and deprotection steps, thus improving synthetic efficiency.[1] However, these reactions may require specific catalyst systems and conditions to achieve high yields.[1]
4. Boronic Acids vs. Boronic Esters: Boronic esters, particularly pinacol esters, often exhibit enhanced stability and are easier to handle and purify compared to their corresponding boronic acids.[2] They can serve as a "slow-release" source of the active boronic acid under the reaction conditions, which can be beneficial in certain cases.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions involving pyrazole derivatives, based on published literature.
Protocol 1: Suzuki-Miyaura Coupling of N-Unprotected Bromopyrazoles with Arylboronic Acids [1]
-
Reaction Setup: To a reaction vessel, add the bromopyrazole (1.00 mmol), the arylboronic acid (2.00 mmol), K₃PO₄ (2.00 mmol), and the XPhos-derived precatalyst P1 (6–7 mol%).
-
Solvent Addition: Add dioxane (4 mL) and H₂O (1 mL) to the vessel.
-
Reaction Conditions: Heat the mixture to 100 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Pyrazole Triflates with Arylboronic Acids [5]
-
Reaction Setup: In a reaction tube, combine the pyrazole triflate (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst, and a suitable base.
-
Ligand Addition: The addition of a ligand such as dppf may be necessary to improve product yields.
-
Solvent and Degassing: Add the appropriate solvent and degas the mixture.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature until the reaction is complete, as monitored by TLC or GC/MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as extraction and chromatography.
Logical Workflow for Alternative Selection
The selection of a suitable alternative to this compound can be guided by a systematic evaluation of the synthetic goals and the properties of the available reagents.
Caption: Decision workflow for selecting a pyrazole-based Suzuki coupling reagent.
General Suzuki Coupling Reaction Pathway
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
By considering the factors outlined in this guide and utilizing the provided experimental protocols, researchers can effectively select and implement alternatives to this compound to achieve their synthetic objectives in the construction of novel pyrazole-containing molecules.
References
Boronic Acids Versus Boronic Esters: A Comprehensive Comparison for Synthetic Applications
In the landscape of synthetic chemistry, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation, boronic acids and their corresponding esters stand out as indispensable reagents.[1] Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] For researchers, scientists, and professionals in drug development, the choice between employing a boronic acid or a boronic ester is a critical decision that can significantly impact reaction efficiency, yield, and practicality. This guide provides an objective comparison of these two classes of organoboron compounds, supported by experimental data, to facilitate an informed selection for specific synthetic needs.
The Fundamental Trade-Off: Reactivity vs. Stability
The central difference between boronic acids and their ester derivatives lies in a fundamental trade-off between reactivity and stability.[3][4] Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[3] This heightened reactivity is attributed to the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[4] However, this reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.
Conversely, boronate esters, with the pinacol esters being the most common, offer significantly enhanced stability.[3] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[3][4] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount.[3] The compromise for this enhanced stability is typically a lower reaction rate compared to the parent boronic acid.[3] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also a viable pathway.[3]
Quantitative Performance Comparison
The practical implications of the reactivity-stability trade-off are evident in quantitative data from kinetic studies and representative cross-coupling reactions.
Table 1: Relative Rates of Transmetalation for Various Boron Reagents in Suzuki-Miyaura Coupling
| Entry | Boron Reagent | Pre-transmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | 4-Fluorophenylboronic acid | 4 | 5.78 ± 0.13 | 1.00 |
| 2 | 4-Fluorophenylboronic acid pinacol ester | Not Observed | - | Slower |
| 3 | Ethylene glycol 4-fluorophenylboronate | 19 | 133 ± 7 | 23.01 |
| 4 | 4-Fluorophenylboroxine | Not Observed | 53.9 ± 0.7 | 9.33 |
| 5 | α-Hydroxyisobutyrate 4-fluorophenylboronate | 31 | 2.26 ± 0.31 | 0.39 |
Data sourced from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction.[5] a: Sigmoidal kinetic profiles observed, precluding the determination of a first-order rate constant. Relative rates are estimated from reaction times.[3] b: No discrete intermediate was observed.[3]
Table 2: Representative Performance Data for Suzuki-Miyaura Coupling
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reaction Time | Shorter | Longer |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition. | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[4] |
| Purity of Starting Material | Can be challenging to obtain in high purity due to propensity for decomposition.[4] | Generally high; can be purified by standard techniques like column chromatography.[4] |
| Handling and Storage | Requires inert atmosphere and low temperatures for long-term storage.[4] | Stable at room temperature, easy to handle.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are general protocols for the Suzuki-Miyaura coupling reaction using both a boronic acid and a boronic acid pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
A suitable solvent (e.g., a mixture of toluene and water)
-
Base (e.g., 2 M aqueous sodium carbonate solution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and palladium(II) acetate (0.5 mol%).
-
Under an inert atmosphere (e.g., nitrogen or argon), add the solvent system (e.g., 4:1 toluene/water).
-
Add the aqueous base (e.g., 2 M Na₂CO₃, 2.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir for the required time (typically monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride with an Alkyl Pinacol Boronic Ester
Materials:
-
Aryl chloride (1.0 equiv)
-
Alkyl pinacol boronic ester (2.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
1'-(Diphenylphosphino)ferrocene (dppf) (6 mol%)
-
Potassium phosphate (K₃PO₄) (6.0 equiv)
-
Dioxane/water (2:1) solvent mixture
Procedure:
-
In a reaction vessel, combine the aryl chloride (1.0 equiv), alkyl pinacol boronic ester (2.3 equiv), Pd₂(dba)₃ (1 mol%), dppf (6 mol%), and K₃PO₄ (6.0 equiv).
-
Add the dioxane/water (2:1) solvent mixture to achieve a concentration of 0.13 M with respect to the aryl chloride.
-
Seal the vessel and heat the reaction mixture to 100 °C for 18-20 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The residue can be purified by flash column chromatography.[6]
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and logical relationships can aid in understanding the roles of boronic acids and esters in synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]
Other Important Cross-Coupling Reactions
Beyond the Suzuki-Miyaura reaction, boronic acids and esters are valuable reagents in other transformations such as the Chan-Lam amination and the Liebeskind-Srogl coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
Quantifying Impurities in (1-Isopropyl-1H-pyrazol-5-yl)boronic Acid Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount for the integrity of experimental results and the safety of pharmaceutical products. (1-Isopropyl-1H-pyrazol-5-yl)boronic acid is a valuable building block in organic synthesis; however, like all boronic acids, it is susceptible to various impurities that can arise during synthesis, storage, or handling. This guide provides a comparative overview of analytical methods for quantifying impurities in this compound samples, complete with experimental protocols and data presentation to aid in method selection and implementation.
Comparison of Analytical Methods for Impurity Quantification
The choice of analytical technique for impurity profiling of this compound depends on the nature of the impurities, the required sensitivity, and the analytical capabilities available. The following table summarizes the most common methods, highlighting their principles, advantages, and limitations.
| Analytical Method | Principle | Advantages | Limitations | Typical Limit of Quantification (LOQ) |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a stationary and a mobile phase. | High resolution, excellent for quantifying non-volatile and thermally labile impurities. Amenable to various detectors (UV, MS). | Potential for on-column degradation of boronic acids.[1] Requires method development for optimal separation. | ~0.05% (by area) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. | High sensitivity and specificity for volatile and semi-volatile impurities. Excellent for identifying unknown impurities. | Requires derivatization for non-volatile boronic acids, which adds complexity and potential for side reactions.[2] | Low ppm levels |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural elucidation of impurities. Can be quantitative (qNMR) without the need for reference standards for every impurity. | Lower sensitivity compared to chromatographic methods.[2] Complex spectra can be challenging to interpret. | ~0.1% (by mole ratio) |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in a plasma, followed by mass analysis of the elements. | Extremely sensitive for the quantification of total boron content, which can indicate the presence of boron-containing impurities. | Does not provide information on the chemical structure of the impurities.[3] | ppb to ppt levels |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine purity assessment and quantification of non-volatile impurities in this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). To minimize on-column hydrolysis, a column with low silanol activity is recommended.[4][5]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: 5% A, 95% B
-
25.1-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is designed for the identification and quantification of volatile and derivatizable impurities.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
To 1 mg of the this compound sample in a vial, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (1:20)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Quantitative NMR (qNMR) Spectroscopy
qNMR allows for the determination of purity and the quantification of impurities without the need for specific impurity standards.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic anhydride).
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing and Quantification:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams can effectively illustrate the decision-making process and the sequence of operations in impurity analysis.
Caption: Workflow for impurity analysis of boronic acid samples.
Caption: Decision tree for selecting an analytical method.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
Benchmarking the performance of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid against other organoboron reagents
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance analysis of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid against other commonly employed organoboron reagents in the context of Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, which is a critical step in the development of new pharmaceuticals and functional materials. The choice of the organoboron reagent can significantly impact reaction efficiency, yield, and substrate scope. This document aims to provide objective, data-driven insights to aid in the selection of the optimal reagent for specific research and development needs.
Executive Summary
This compound and its derivatives are valuable reagents in medicinal chemistry due to the prevalence of the pyrazole scaffold in bioactive molecules. This guide benchmarks the performance of its pinacol ester derivative against two widely used organoboron reagents: phenylboronic acid and 4-tolylboronic acid. The comparison is based on reported yields in Suzuki-Miyaura cross-coupling reactions with aryl bromides under comparable reaction conditions.
While a direct head-to-head comparative study under identical conditions was not found in the reviewed literature, this guide collates data from various sources to provide a useful performance snapshot. It is important to note that direct comparison of yields between different studies should be approached with caution due to potential variations in experimental setups.
Data Presentation: Comparative Reaction Yields
The following table summarizes the performance of this compound pinacol ester, phenylboronic acid, and 4-tolylboronic acid in Suzuki-Miyaura cross-coupling reactions with different aryl bromides.
| Organoboron Reagent | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound pinacol ester | 2-bromo-3-(methoxymethyl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 100 | 2 | 85 | [1] |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/Various Ligands | K₃PO₄ | Toluene | 100 | 1-24 | 80-98 | [2][3][4][5][6] |
| 4-Tolylboronic acid | 4-Chloroanisole | Pd(OAc)₂/NHC Ligand | KOH | i-PrOH | 25 | 2 | 95 | [7] |
Note: The data for this compound is for its pinacol ester derivative. Pinacol esters are common, stable precursors to boronic acids in Suzuki-Miyaura reactions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Protocol 1: Suzuki-Miyaura Coupling of this compound pinacol ester
-
Reaction: Coupling of this compound pinacol ester with 2-bromo-3-(methoxymethyl)pyridine.[1]
-
Reagents:
-
This compound pinacol ester (1.2 equiv.)
-
2-bromo-3-(methoxymethyl)pyridine (1.0 equiv.)
-
Pd(dppf)Cl₂ (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
-
Solvent: 1,4-Dioxane and Water (4:1 mixture).
-
Procedure:
-
To a reaction vessel were added 2-bromo-3-(methoxymethyl)pyridine, this compound pinacol ester, and potassium carbonate.
-
The vessel was evacuated and backfilled with nitrogen three times.
-
Degassed 1,4-dioxane and water were added, followed by the addition of Pd(dppf)Cl₂.
-
The reaction mixture was heated to 100 °C and stirred for 2 hours.
-
After completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography to yield the desired product (85% yield).[1]
-
Protocol 2: Typical Suzuki-Miyaura Coupling of Phenylboronic Acid
-
Reaction: Coupling of Phenylboronic Acid with 4-Bromoanisole.[2][3][4][5][6]
-
Reagents:
-
Phenylboronic acid (1.1 - 1.5 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., phosphine-based ligands)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv.)
-
-
Solvent: Toluene, 1,4-Dioxane, or DMF, often with a small amount of water.
-
Procedure:
-
A mixture of 4-bromoanisole, phenylboronic acid, base, and palladium catalyst (and ligand, if used) is placed in a reaction flask.
-
The flask is flushed with an inert gas (e.g., Argon or Nitrogen).
-
Degassed solvent is added, and the mixture is heated with stirring.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is worked up by extraction and purified by chromatography.
-
Mandatory Visualization
The following diagrams illustrate the key chemical processes and workflows discussed in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. US10577345B2 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid, ensuring adherence to safety standards and regulatory compliance. Boronic acids and their derivatives are a class of compounds that require careful handling and disposal due to their potential hazards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All operations involving this compound should be conducted in a certified chemical fume hood to mitigate inhalation risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A fully fastened lab coat. |
| Respiratory Protection | If there is a risk of aerosolization or dust formation, a NIOSH-approved respirator is recommended.[1] |
Waste Characterization and Segregation
This compound must be treated as hazardous waste.[1][2] It is crucial to prevent the mixing of this chemical with other waste streams unless explicitly sanctioned by your institution's environmental health and safety (EHS) department. Improper mixing can lead to hazardous chemical reactions. A critical safety precaution is to never combine boronic acids with strong oxidizing agents, acids, or bases.[3]
Core Disposal Principles:
-
Do Not Dispose Down the Drain: This compound should never be poured down the sink.[4]
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste," including the full chemical name: "this compound."
-
Container Integrity: Use designated, sealable, and chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally appropriate.[1]
Step-by-Step Disposal Procedure
1. Waste Collection:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated materials such as weighing paper, gloves, and bench liners, should be collected in a designated, sealable container for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste. Use a funnel to prevent spills during transfer.[1]
2. Container Management:
-
Ensure waste containers are kept tightly closed when not in use.[5][6]
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area until they are collected for disposal.
3. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional guidelines.
-
After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's recycling or waste management policies.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[7] All waste must be disposed of at an approved waste disposal plant.[3][8][9]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill, then collect the absorbed material into a sealed container for hazardous waste.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.ca [fishersci.ca]
- 4. laballey.com [laballey.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. fishersci.ie [fishersci.ie]
- 7. 1-Isopropyl-1H-pyrazol-5-ylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling (1-Isopropyl-1H-pyrazol-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of (1-Isopropyl-1H-pyrazol-5-yl)boronic acid, ensuring laboratory safety and operational integrity.
Immediate Safety and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are the first line of defense against potential exposure. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[5]
The following table summarizes the mandatory personal protective equipment for handling this compound:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield is recommended when there is a risk of splashing. | To protect eyes from contact, which can cause serious irritation.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. | To prevent skin contact and potential irritation.[3][4][6] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent respiratory tract irritation from dust or aerosols.[3][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and experimental success. The following workflow provides a step-by-step guide for laboratory operations.
Caption: Safe Handling Workflow for this compound.
Experimental Protocols
Handling Procedures:
-
Preparation: Before handling, ensure you have read and understood the safety information for similar boronic acids.[3][4][6] Don all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Avoid generating dust.
-
Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][4] Contaminated clothing should be removed and laundered before reuse.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Avoid raising dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All waste containing this compound, including unused material and contaminated absorbents from spills, should be collected in a clearly labeled, sealed container for hazardous waste.[4][6]
-
Disposal Method: The collected waste must be disposed of through an approved waste disposal plant.[4][6] Do not dispose of this chemical down the drain or in regular trash.
-
Contaminated Materials: Any materials, such as filter paper, gloves, or wipes, that are contaminated with the chemical should be placed in a sealed and labeled container for hazardous waste disposal.
-
Empty Containers: Handle uncleaned empty containers as you would the product itself.
By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and responsibility within the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
